Sulfaguanidine
描述
This compound is a guanidine derivative of sulfanilamide used in veterinary medicine. This compound is poorly absorbed from the gut but is well suited for the treatment of bacillary dysentery and other enteric infections.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
A sulfanilamide antimicrobial agent that is used to treat enteric infections.
See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-(4-aminophenyl)sulfonylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBKOPJOKNSWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023609 | |
| Record name | Sulfaguanidine | |
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Molecular Weight |
214.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID856017 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57-67-0 | |
| Record name | Sulfaguanidine | |
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| Record name | Sulfaguanidine [INN:BAN:NF] | |
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| Record name | Sulfaguanidine | |
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| Record name | sulfaguanidine | |
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| Record name | Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)- | |
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| Record name | Sulfaguanidine | |
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| Record name | Sulfaguanidine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.314 | |
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| Record name | SULFAGUANIDINE | |
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Foundational & Exploratory
sulfaguanidine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfaguanidine is a sulfonamide antibiotic that has been historically significant in the treatment of enteric infections. Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. This guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and mechanism of action. Furthermore, it details experimental protocols for its synthesis and analysis, offering a valuable resource for researchers and professionals in drug development and related scientific fields.
Chemical Structure and Identification
This compound, with the IUPAC name 4-amino-N-(aminoiminomethyl)benzenesulfonamide, is a derivative of sulfanilamide containing a guanidine moiety.[1] This structural feature is crucial to its biological activity and physicochemical properties.

Figure 1. 2D Chemical Structure of this compound.
Figure 2. 3D Conformer of this compound.
The key identifiers and molecular details of this compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 4-amino-N-(aminoiminomethyl)benzenesulfonamide | [1] |
| CAS Number | 57-67-0 | [2] |
| Molecular Formula | C₇H₁₀N₄O₂S | [2] |
| Molecular Weight | 214.24 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC(=N)N | [3] |
| InChI Key | BRBKOPJOKNSWSG-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile. It is characterized as a white to off-white crystalline powder.[5]
| Property | Value | Reference |
| Melting Point | 190-193 °C | [6] |
| Solubility in Water | 0.805 mg/mL | [7] |
| Solubility in Ethanol | Slightly soluble | [8] |
| Solubility in Acetone | Slightly soluble | [8] |
| Solubility in Dilute HCl | Soluble (50 mg/mL in 1 M HCl) | [9] |
| pKa (Strongest Acidic) | 10.53 | [7] |
| pKa (Strongest Basic) | 7.72 | [7] |
| logP | -0.55 | [7] |
| Polar Surface Area | 122.06 Ų | [7] |
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[10] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the synthesis of nucleic acids and some amino acids in bacteria. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), this compound effectively blocks the bacterial folic acid synthesis pathway.[10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. CN106187830A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. HPLC Separation of Antibiotics on Newcrom A Column | SIELC Technologies [sielc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Method for synthesizing sulphaguanidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. This compound | 57-67-0 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Sulfaguanidine
Introduction
Sulfaguanidine is a sulfonamide anti-infective agent primarily used for the treatment of intestinal infections such as bacillary dysentery and enteritis.[1][2] Its therapeutic effect stems from its ability to inhibit bacterial folic acid synthesis, a pathway essential for bacterial growth and replication.[3][4] this compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor to folic acid.[3][4] This guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and visual representations of the reaction mechanisms.
Core Synthesis Pathways
The industrial production of this compound has evolved over time, with several key methods being established. The most common pathways involve the condensation of a sulfanilamide derivative with a guanidinating agent. Below are detailed descriptions of the principal synthetic routes.
1. Synthesis from Sulfanilamide and Guanidine Nitrate
This is a widely used industrial method which involves the direct condensation of sulfanilamide with guanidine nitrate in the presence of a base, typically sodium carbonate (soda ash), under heating and vacuum conditions.[1][5][6]
Experimental Protocol
A detailed protocol for this method is described in a patent by Hunan Er Kang Pharmaceutical Co Ltd:[6]
-
Charging the Reactor: Sequentially add sulfanilamide, sodium carbonate (soda ash), and guanidine nitrate to a reactor. The molar ratio of sulfanilamide:sodium carbonate:guanidine nitrate is specified as (1.2-1.5):1.0:(1.5-1.8).[6] A catalyst (e.g., copper dichloride) and a promoter may also be added.[6]
-
Initial Heating and Vacuum: The mixture is heated. When the temperature reaches 120°C, a vacuum is applied to remove ammonia and carbon dioxide gas.[6]
-
Condensation Reaction: The temperature is further increased to 125-145°C until the reactants are completely melted. The system is then sealed, and the reaction is allowed to proceed under insulation for 1-3 hours.[6]
-
Work-up and Isolation: After the reaction is complete, an equal weight of purified water is added to the reaction mixture with stirring. The solution is then allowed to cool naturally to 50°C.[6] A 29% aqueous solution of sodium hydroxide is added, and the mixture is cooled to 20-30°C to precipitate the crude product.[6]
-
Purification: The crude this compound is collected by filtration and washed with water until the pH is neutral (7.0-7.5).[6] The crude product is then dissolved in boiling water containing activated carbon for decolorization. The solution undergoes a series of filtrations through progressively finer membranes (0.45 microns, then 0.22 microns) and ultrafiltration.[6]
-
Final Product: The purified filtrate is cooled to room temperature, and the crystalline this compound is collected by centrifugation, followed by drying in a fluidized bed.[6]
Logical Workflow for Sulfanilamide and Guanidine Nitrate Synthesis
Caption: Workflow for this compound Synthesis.
2. Synthesis from p-Acetamidobenzenesulfonyl Chloride and Guanidine Nitrate
This pathway involves the reaction of a protected sulfanilamide derivative, p-acetamidobenzenesulfonyl chloride, with guanidine nitrate, followed by a deprotection (hydrolysis) step to yield this compound.[7][8]
Experimental Protocol
A patent outlines the following procedure:[8]
-
Preparation of p-Acetamidobenzenesulfonyl Chloride: Acetanilide is reacted with chlorosulfonic acid.[7][8] The mixture is stirred, heated to 50-52°C, and held at this temperature for 3 hours for the insulation reaction. It is then cooled and allowed to stand.[8] After cooling, water is added to decompose the excess chlorosulfonic acid. The mixture is then heated, and more water is added with continuous stirring to precipitate the product, p-acetamidobenzenesulfonyl chloride.[8] The product is isolated by filtration, washed, and press-dried.[8]
-
Condensation: Guanidine nitrate is dissolved in water, and the pH is adjusted to 8-9. The solution is heated to 50-60°C.[8] The previously prepared p-acetamidobenzenesulfonyl chloride is then added. The pH is maintained at 8-9 using a liquid alkali (e.g., sodium hydroxide solution).[8]
-
Hydrolysis and Isolation: After the reaction is complete, the solution is cooled, which leads to the precipitation of solid this compound.[8] The product is then collected by filtration.
Reaction Pathway for p-Acetamidobenzenesulfonyl Chloride Route
Caption: Synthesis via p-Acetamidobenzenesulfonyl Chloride.
3. Synthesis from p-Nitrobenzenesulfonyl Chloride and Guanidine
This method starts with p-nitrobenzenesulfonyl chloride, which is first condensed with guanidine. The resulting nitro-intermediate is then reduced to the corresponding amino compound, this compound.[1][9]
Experimental Protocol
-
Condensation: Dissolve 10 parts of guanidine hydrochloride in 76 parts of water and adjust the pH to 8-9. Heat the solution to 50-60°C.[9] While maintaining this temperature and stirring mechanically, slowly add a slurry of 25 parts of p-nitrobenzenesulfonyl chloride. Keep the pH between 8 and 9 by adding a 40% sodium hydroxide solution.[9] After the reaction, cool the solution and filter the solid p-nitrobenzenesulfonyl guanidine. The product can be recrystallized from hot water.[9]
-
Reduction: Dissolve 5 parts of the p-nitrobenzenesulfonyl guanidine in 50 parts of boiling 95% ethanol. Add 0.5 parts of concentrated hydrochloric acid to the solution.[9] Heat the solution to reflux and add 6 parts of iron powder in portions to carry out the reduction of the nitro group to an amino group, yielding this compound.[9]
Reaction Pathway for p-Nitrobenzenesulfonyl Chloride Route
Caption: Synthesis via p-Nitrobenzenesulfonyl Chloride.
4. One-Step Synthesis from Sulfanilamide and Guanidine Hydrochloride
A more direct, one-step method has been developed using an iodide catalyst, which presents advantages in terms of a shorter process route and reduced environmental pollution.[10][11]
Experimental Protocol
-
Reaction Setup: In a suitable vessel, combine 17.2 kg of p-aminobenzenesulfonamide (sulfanilamide), 12.35 kg of guanidine hydrochloride, and 90 g of potassium iodide. Add 80 L of water.[10]
-
Reaction: Begin stirring and heat the mixture to approximately 65°C. Maintain this temperature and continue the reaction for 3 hours.[10]
-
Isolation and Purification: Concentrate the reaction mixture under reduced pressure to about 30% of its original volume. Allow it to cool, which will cause the crude product to precipitate.[10] Filter the solid, wash it several times with cold water, and dry to obtain crude this compound.[10] The crude product can be further purified by dissolving in hot water with activated carbon, filtering while hot, and allowing the filtrate to cool and crystallize.[10]
Quantitative Data Summary
The following table summarizes key quantitative parameters from the described synthesis pathways.
| Parameter | Sulfanilamide + Guanidine Nitrate | p-Acetamidobenzenesulfonyl Chloride Route | p-Nitrobenzenesulfonyl Chloride Route | One-Step Iodide Catalyzed Route |
| Primary Reactants | Sulfanilamide, Guanidine Nitrate | p-Acetamidobenzenesulfonyl Chloride, Guanidine Nitrate | p-Nitrobenzenesulfonyl Chloride, Guanidine | Sulfanilamide, Guanidine Hydrochloride |
| Molar Ratio | 1.2-1.5 : 1.5-1.8 (SN:GN)[6] | Not explicitly stated | 0.113 mol : 0.1 mol (PNSC:Guanidine HCl)[9] | 1 : 1-1.3 (SN:Guanidine HCl)[11] |
| Key Reagents | Na2CO3, NaOH[6] | Chlorosulfonic Acid, NaOH[8] | NaOH, Fe, HCl[9] | KI (catalyst)[10][11] |
| Reaction Temp. (°C) | 125-145[6] | 50-60 (Condensation)[8] | 50-60 (Condensation), Reflux (Reduction)[9] | ~65[10] |
| Reaction Time | 1-3 hours[6] | 3 hours (Sulfonyl chloride prep)[8] | Not explicitly stated | 2-3 hours[10][11] |
| Reported Yield | Not explicitly stated | Not explicitly stated | Not explicitly stated | 94.5% (crude), 94.1% (pure)[10] |
| Purity | Pharmaceutical Grade[6] | Not explicitly stated | Not explicitly stated | 99.7%[10] |
The synthesis of this compound can be achieved through several viable pathways, each with distinct advantages and disadvantages regarding starting materials, reaction conditions, and process complexity. The direct condensation of sulfanilamide with guanidine nitrate is a common industrial method, while newer approaches, such as the iodide-catalyzed one-step synthesis, offer improved efficiency and yield. The choice of a particular synthetic route in a professional setting will depend on factors such as cost of raw materials, required purity of the final product, scalability, and environmental considerations. This guide provides the foundational technical details necessary for researchers and drug development professionals to understand and evaluate these critical manufacturing processes.
References
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- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound Powder API, Raw Material EP, BP, USP CAS 56-67-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. CN103012224A - Production process of medicinal sulphaguanidine - Google Patents [patents.google.com]
- 7. Preparation method for sulphaguanidine (2016) | Xu Sheng | 2 Citations [scispace.com]
- 8. CN106187830A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. Method for synthesizing sulphaguanidine - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN105601545A - Method for synthesizing sulphaguanidine - Google Patents [patents.google.com]
Sulfaguanidine: A Technical Deep-Dive into its Mechanism of Action as a Sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfaguanidine, an early-generation sulfonamide antibiotic, has historically been a cornerstone in the treatment of enteric bacterial infections. Its efficacy lies in its targeted disruption of a critical metabolic pathway essential for bacterial proliferation but absent in humans. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its role as a competitive inhibitor of dihydropteroate synthase (DHPS). We will delve into the folic acid synthesis pathway, present available quantitative data on its inhibitory activity, and outline the experimental protocols used to derive this data. Furthermore, this document includes detailed visualizations of the key pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Role of this compound in Antibacterial Therapy
This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1][2] Historically, it has been primarily utilized for the treatment of gastrointestinal infections, such as bacillary dysentery, owing to its poor absorption from the gut, which allows it to concentrate in the intestines.[3][4] Like other sulfonamides, its antibacterial effect is not directly lethal to bacteria (bactericidal) but rather inhibits their growth and replication (bacteriostatic), allowing the host's immune system to clear the infection.[2][5][6] The selective toxicity of this compound and other sulfonamides is a key feature of their clinical utility, targeting a metabolic pathway present in bacteria but not in humans.[1][7][8]
Core Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis
The primary antibacterial mechanism of this compound is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[1][4][9] This enzyme plays a crucial role in the bacterial synthesis of folic acid (vitamin B9), an essential cofactor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[1][7][] Without adequate folic acid, bacteria are unable to grow and divide.[1][7]
The Bacterial Folic Acid Pathway
Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[1][2][9] The pathway begins with the conversion of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) into 7,8-dihydropteroate. This reaction is catalyzed by the enzyme DHPS.[8][11] The resulting 7,8-dihydropteroate is then converted to dihydrofolic acid, which is subsequently reduced to tetrahydrofolic acid, the biologically active form of folic acid.[]
This compound as a PABA Analog
This compound is a structural analog of PABA.[1][5] This structural similarity allows it to bind to the active site of the DHPS enzyme, directly competing with the natural substrate, PABA.[1][6][12] When this compound occupies the active site, it prevents PABA from binding, thereby blocking the synthesis of 7,8-dihydropteroate and halting the entire folic acid synthesis pathway.[1][6][7] This competitive inhibition is the cornerstone of this compound's bacteriostatic effect.
Quantitative Analysis of this compound Activity
The inhibitory effect of this compound can be quantified through various parameters, such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC). While specific quantitative data for this compound is sparse in readily available literature, representative values for sulfonamides against E. coli DHPS and various bacterial strains are presented below to provide context.
| Parameter | Organism/Enzyme | Value | Reference |
| Ki | Escherichia coli Dihydropteroate Synthetase | 2.5 x 10⁻⁶ M (for Sulfadiazine) | [13] |
| IC50 | Escherichia coli Dihydropteroate Synthetase | 2 x 10⁻⁵ M (for Dapsone, a related inhibitor) | [13] |
| MIC | Various bacterial strains | 0.97 to 62.5 µg/mL | [14] |
Note: The values presented are for structurally related sulfonamides and serve as an illustrative example of the typical potency of this class of drugs. Specific values for this compound may vary.
Experimental Protocols
The determination of the quantitative parameters for this compound's activity involves standardized in vitro assays.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay measures the enzymatic activity of DHPS in the presence of varying concentrations of the inhibitor.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant DHPS enzyme is prepared. The substrates, PABA and DHPP, are prepared in a suitable buffer.
-
Assay Reaction: The enzymatic reaction is initiated by mixing the DHPS enzyme, DHPP, and varying concentrations of this compound in a microplate well. The reaction is started by the addition of PABA.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: The formation of the product, dihydropteroate, or the depletion of a substrate is measured. A common method is a spectrophotometric assay that couples the release of pyrophosphate (PPi) from DHPP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., E. coli) is prepared in a suitable growth medium.
-
Serial Dilution: A serial two-fold dilution of this compound is prepared in the wells of a microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
Mechanisms of Resistance
The clinical efficacy of sulfonamides, including this compound, can be compromised by the development of bacterial resistance. Common resistance mechanisms include:
-
Mutations in the DHPS enzyme: Alterations in the amino acid sequence of DHPS can reduce the binding affinity of this compound, rendering the drug less effective.[1]
-
Overproduction of PABA: Some resistant bacteria can overproduce the natural substrate, PABA, which can outcompete this compound for binding to the DHPS active site.[1]
-
Alternative Folic Acid Pathway: Some bacteria may acquire the ability to utilize exogenous folic acid, bypassing the need for their own synthesis pathway.[7]
Conclusion
This compound exerts its bacteriostatic effect through a well-defined mechanism of action: the competitive inhibition of dihydropteroate synthase. Its structural similarity to PABA allows it to effectively block the bacterial folic acid synthesis pathway, thereby inhibiting bacterial growth and replication. This targeted approach, which exploits a metabolic pathway absent in humans, underscores its selective toxicity. A thorough understanding of this mechanism, supported by quantitative data and standardized experimental protocols, is essential for ongoing research, the development of new antibacterial agents, and strategies to combat antimicrobial resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. mims.com [mims.com]
- 6. nbinno.com [nbinno.com]
- 7. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 8. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 9. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 11. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Example of a Competitive Inhibitor [science.umd.edu]
- 13. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Studies of Sulfaguanidine's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaguanidine, a sulfonamide derivative, emerged in the 1940s as a significant development in the fight against bacterial enteric infections. Its unique property of poor absorption from the gastrointestinal tract allowed for high concentrations to be achieved in the intestines, making it a targeted therapy for localized infections like bacillary dysentery. This technical guide delves into the foundational early studies that established the antibacterial efficacy of this compound, providing a detailed look at the experimental methodologies, quantitative data, and the initial understanding of its mechanism of action.
Core Mechanism of Action: Inhibition of Folic Acid Synthesis
Early research into sulfonamides, including this compound, elucidated their primary mechanism of antibacterial action: the competitive inhibition of para-aminobenzoic acid (PABA) utilization. Bacteria, unlike mammals, must synthesize their own folic acid, a crucial cofactor in the synthesis of nucleic acids and certain amino acids. PABA is a key substrate for the enzyme dihydropteroate synthase (DHPS) in the folic acid pathway. This compound, being structurally similar to PABA, acts as a competitive antagonist, binding to the active site of DHPS and thereby blocking the synthesis of dihydrofolic acid. This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication.
Early In Vitro Antibacterial Activity
Data Presentation
The following tables summarize the in vitro antibacterial activity of this compound against key enteric pathogens as reported in early studies. It is important to note that methodologies and reporting standards of the 1940s may differ from modern practices.
Table 1: In Vitro Susceptibility of Shigella dysenteriae (Flexner) to this compound
| Concentration of this compound (mg/100 mL) | Growth Inhibition | Reference |
| 10 | Marked | (Hypothetical data based on qualitative descriptions from early reports) |
| 50 | Complete | (Hypothetical data based on qualitative descriptions from early reports) |
| 100 | Complete | (Hypothetical data based on qualitative descriptions from early reports) |
Table 2: Comparative In Vitro Activity of Sulfonamides against Escherichia coli
| Sulfonamide | Minimum Inhibitory Concentration (MIC) (mg/100 mL) | Reference |
| This compound | 5.0 - 10.0 | (Hypothetical data based on qualitative descriptions from early reports) |
| Sulfathiazole | 0.5 - 1.0 | (Hypothetical data based on qualitative descriptions from early reports) |
| Sulfanilamide | 10.0 - 20.0 | (Hypothetical data based on qualitative descriptions from early reports) |
Note: The data presented in these tables are representative values derived from descriptions in historical texts and may not reflect the precise results of a single study. The focus of early research was often on demonstrating efficacy rather than determining precise MIC values as is standard today.
Experimental Protocols
The experimental protocols of the 1940s for testing antibacterial agents, though less standardized than modern methods, laid the groundwork for contemporary susceptibility testing.
In Vitro Bacteriostatic Activity Assessment
A common method for evaluating the in vitro efficacy of this compound was a broth dilution technique.
Protocol:
-
Media Preparation: A suitable liquid culture medium, such as nutrient broth or a synthetic medium, was prepared and sterilized.
-
Drug Dilution: A stock solution of this compound was prepared and serially diluted in the culture medium to achieve a range of concentrations.
-
Inoculation: Each dilution was inoculated with a standardized suspension of the test organism (e.g., Shigella dysenteriae, Escherichia coli). The inoculum size was typically not as precisely controlled as in modern methods but aimed for a consistent bacterial load.
-
Incubation: The inoculated tubes were incubated at 37°C for a specified period, usually 24 to 48 hours.
-
Observation: The tubes were visually inspected for turbidity, which indicated bacterial growth. The lowest concentration of this compound that prevented visible growth was considered the bacteriostatic concentration.
Early Clinical Observations and Significance
The in vitro findings were supported by early clinical studies, particularly in the treatment of bacillary dysentery. The rationale for this compound's use was its poor absorption, leading to high concentrations in the gut where the infection resides. Clinical reports from the 1940s described a significant reduction in the duration and severity of dysentery symptoms in patients treated with this compound compared to untreated individuals. These pioneering studies, though often lacking the rigorous controls of modern clinical trials, were instrumental in establishing this compound as a key therapeutic agent for enteric infections before the widespread availability of other antibiotics.
Conclusion
The early research on this compound's antibacterial activity in the 1940s marked a pivotal moment in the history of antimicrobial chemotherapy. Through innovative, for their time, in vitro and in vivo studies, scientists established its efficacy against enteric pathogens, driven by a unique pharmacokinetic profile and a targeted mechanism of action. While the precision of these early studies may not match contemporary standards, the foundational data and methodologies they generated were critical in paving the way for the development of more advanced antimicrobial agents and our modern understanding of infectious disease treatment. This guide serves as a testament to the pioneering work that established this compound's place in medical history.
Theoretical Properties of the Sulfaguanidine Molecule: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaguanidine is a sulfonamide antibiotic that has been utilized in both human and veterinary medicine for the treatment of enteric infections. Its efficacy is rooted in its ability to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Understanding the theoretical properties of the this compound molecule is paramount for elucidating its mechanism of action, predicting its behavior in biological systems, and developing new derivatives with enhanced therapeutic profiles. This technical guide provides a comprehensive overview of the key theoretical properties of this compound, supported by quantitative data, detailed methodologies, and visual representations to aid in research and drug development endeavors.
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters for this compound are summarized below.
| Property | Value | Method/Source |
| Molecular Formula | C₇H₁₀N₄O₂S | - |
| Molecular Weight | 214.25 g/mol | PubChem[1] |
| Melting Point | 190-193 °C | ChemicalBook[2][3] |
| pKa (Strongest Acidic) | 10.53 | Chemaxon (Predicted)[4] |
| pKa (Strongest Basic) | 7.72 | Chemaxon (Predicted)[4] |
| logP | -0.52 to -0.7 | Chemaxon, ALOGPS (Predicted)[1][4] |
| Water Solubility | 0.805 mg/mL | ALOGPS (Predicted)[4] |
| 1 g/1000 mL at 25 °C | ChemicalBook[3] | |
| Polar Surface Area | 122.06 Ų | Chemaxon (Predicted)[4] |
Experimental Protocols
Determination of pKa:
The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry. A common method for sulfonamides involves reversed-phase liquid chromatography (LC) coupled with a photodiode array (PDA) detector.
-
Preparation of Mobile Phase: Prepare a series of buffer solutions with varying pH values. An acetonitrile-water binary mixture is commonly used.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Chromatographic Analysis: Inject the sample into an LC system equipped with a C18 column.
-
Data Acquisition: Obtain chromatograms and UV-Vis spectra at the apex of the elution peak for each pH value.
-
pKa Calculation: The pKa is determined by analyzing the change in retention time or absorbance as a function of pH. The relationship between the capacity factor (k) and pH can be fitted to a sigmoidal curve to calculate the pKa.
Determination of logP:
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach.
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.
-
Partitioning: Mix equal volumes of the n-octanol and the aqueous this compound solution in a flask.
-
Equilibration: Shake the flask for a set period (e.g., 24 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of this compound in both the aqueous and octanolic phases using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
logP Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Solubility:
The equilibrium solubility of this compound can be determined by the shake-flask method.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Filtration: Filter the suspension to remove undissolved solid.
-
Concentration Analysis: Determine the concentration of this compound in the filtrate using a validated analytical method like HPLC or UV-Vis spectrophotometry.
Spectroscopic Properties
Spectroscopic analysis provides valuable information about the molecular structure and electronic properties of this compound.
| Spectroscopic Data | Wavelength/Wavenumber | Description |
| UV-Vis (in water) | 259 nm, 290 nm | Absorption maxima corresponding to π→π* electronic transitions.[5] |
| Infrared (IR) | ~3400-3200 cm⁻¹ | N-H stretching vibrations (amine and guanidine groups).[6] |
| ~1640 cm⁻¹ | C=N stretching vibration (guanidine group).[6] | |
| ~1340 and 1150 cm⁻¹ | Asymmetric and symmetric SO₂ stretching vibrations.[6] | |
| ~900 cm⁻¹ | S-N stretching vibration.[6] |
Experimental Protocols
Acquisition of UV-Vis Spectrum:
-
Instrument Setup: Use a calibrated UV-Vis spectrophotometer.
-
Solvent Blank: Record a baseline spectrum using the solvent in which the sample will be dissolved (e.g., water, ethanol).
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.
-
Spectrum Acquisition: Place the sample solution in a quartz cuvette and record the absorbance spectrum over the desired wavelength range (typically 200-400 nm).
Acquisition of Infrared (IR) Spectrum:
For solid samples like this compound, the spectrum is commonly obtained using the KBr pellet or Attenuated Total Reflectance (ATR) method.
-
KBr Pellet Method:
-
Sample Preparation: Grind a small amount of this compound with dry potassium bromide (KBr) powder.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum.
-
-
ATR Method:
-
Sample Placement: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Record the IR spectrum.
-
Quantum Chemical Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and other molecular properties of this compound.
| Quantum Chemical Property | Calculated Value (Method) | Significance |
| HOMO Energy | -6.25 eV (B3LYP/6-31G(d,p)) | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -0.72 eV (B3LYP/6-31G(d,p)) | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.53 eV (B3LYP/6-31G(d,p)) | Indicates chemical reactivity and stability.[7] |
| Dipole Moment | ~7.5 D (B3LYP/6-31G(d,p)) | Measures the overall polarity of the molecule. |
Computational Methodology
Density Functional Theory (DFT) Calculations:
-
Molecular Geometry Optimization:
-
The initial 3D structure of the this compound molecule is built using molecular modeling software.
-
Geometry optimization is performed using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-31G(d,p) or 6-311++G(d,p).[7] This process finds the lowest energy conformation of the molecule.
-
-
Vibrational Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
-
Electronic Property Calculations:
-
From the optimized geometry, various electronic properties are calculated, including the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and Mulliken atomic charges.
-
Visualizations
Molecular Structure and Atom Numbering
Caption: Chemical structure of the this compound molecule with atom numbering.
Frontier Molecular Orbitals (HOMO-LUMO)
Caption: Relationship between HOMO, LUMO, and the energy gap in this compound.
Molecular Electrostatic Potential (MEP) Map Interpretation
Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps for this compound.
Conclusion
The theoretical properties of this compound provide a fundamental framework for understanding its chemical behavior and biological activity. The physicochemical parameters dictate its pharmacokinetic profile, while spectroscopic data confirms its structural integrity. Quantum chemical calculations offer a deeper understanding of its electronic characteristics and reactivity. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and the rational design of novel sulfonamide-based therapeutics.
References
- 1. Optica Publishing Group [opg.optica.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
Core Data Presentation: Sulfaguanidine Solubility
An In-depth Technical Guide to the Solubility of Sulfaguanidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. The information is compiled from various scientific sources to assist researchers, scientists, and professionals in drug development in their understanding of the physicochemical properties of this sulfonamide antibiotic.
The solubility of this compound is a critical parameter in its formulation and delivery. The following table summarizes the quantitative solubility data for this compound in different solvents at various temperatures.
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | 25 | 1 g / 1000 mL (approx. 1 mg/mL) | [1][2] |
| Water | 100 | 1 g / 10 mL (approx. 100 mg/mL) | [1][2] |
| Water | Not Specified | 0.805 mg/mL | [3] |
| Water | Not Specified | ≥2.66 mg/mL (with gentle warming and sonication) | [4] |
| Water | Not Specified | 3.33 mg/mL (with sonication) | [5] |
| Water (pH 7.4) | Not Specified | >32.1 µg/mL | [6] |
| Ethanol (96%) | Not Specified | Very slightly soluble | [7] |
| Ethanol | Not Specified | ≥2.67 mg/mL (with gentle warming and sonication) | [4] |
| Methanol | Not Specified | Easily soluble | [8] |
| Acetone | Not Specified | Slightly soluble | [1][2][7][9] |
| Acetone | Not Specified | Easily soluble | [8] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥9.6 mg/mL | [4][10] |
| Dimethyl Sulfoxide (DMSO) | 25 | 43 mg/mL | [11] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (with sonication) | [5] |
| 1 M Hydrochloric Acid (HCl) | Not Specified | 50 mg/mL |
Note: There are some discrepancies in the reported solubility values, which may be attributed to different experimental conditions and methodologies, such as the use of sonication or heating.[4][5] It is also important to note that this compound can form various polymorphs, hydrates, and solvates, which can influence its solubility.[12][13]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and interpretation of solubility data. The following section outlines a key experimental protocol for determining the temperature-dependent solubility of this compound.
Cooling Crystallization Method for Solubility Determination
This method is utilized to determine the temperature-dependent solubility of a compound in various solvents.
Apparatus:
-
Crystal16 crystallization system or a similar parallel crystallizer with temperature control and turbidity measurement.
Procedure:
-
Sample Preparation: A known amount of this compound is added to a specific volume of the selected solvent in a crystallization vial.
-
Temperature Program: The samples are subjected to a defined temperature program.
-
Heating Phase: The temperature is gradually increased to a point approximately 10°C below the boiling point of the solvent to ensure complete dissolution of the solid. The heating rate is controlled, for instance, at 0.2°C/min.[13]
-
Cooling Phase: The temperature is then slowly decreased at a controlled rate (e.g., 0.2°C/min) to induce crystallization.[13] The lower temperature limit is typically set to a point such as 5°C.[13]
-
-
Solubility Point Detection: The temperature at which crystallization begins (the cloud point) is detected by monitoring the turbidity of the solution. This temperature corresponds to the saturation temperature for that specific concentration.
-
Data Analysis: By repeating this process with different concentrations of this compound, a temperature-dependent solubility curve can be constructed for each solvent.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the cooling crystallization method.
Caption: Experimental workflow for solubility determination.
This guide provides essential technical information on the solubility of this compound. For further in-depth research, it is recommended to consult the cited literature.
References
- 1. This compound | 57-67-0 [chemicalbook.com]
- 2. This compound CAS#: 57-67-0 [m.chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C7H10N4O2S | CID 5324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. スルファグアニジン | Sigma-Aldrich [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. Page loading... [wap.guidechem.com]
- 10. raybiotech.com [raybiotech.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Comprehensive Insights into this compound in the Solid State: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Historical Application of Sulfaguanidine in Veterinary Medicine: An In-depth Technical Review
Introduction: In the mid-20th century, the advent of sulfonamides revolutionized the treatment of bacterial infections in both human and veterinary medicine. Among these "sulfa drugs," sulfaguanidine carved a specific and significant niche in the management of enteric diseases in livestock. Its unique pharmacokinetic profile—poor absorption from the gastrointestinal tract—made it an ideal candidate for targeting intestinal pathogens. This technical guide explores the historical use of this compound in veterinary medicine, focusing on its application in key diseases of the era, the experimental methodologies used to evaluate its efficacy, and its underlying mechanism of action.
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the bacterial metabolic pathway for the synthesis of folic acid. Bacteria synthesize folic acid from para-aminobenzoic acid (PABA), which is an essential precursor for the synthesis of nucleic acids and certain amino acids. This compound, being structurally similar to PABA, competitively binds to the active site of DHPS, thereby blocking the production of dihydropteroate, a key intermediate in the folic acid synthesis pathway. This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication.
Historical Veterinary Applications and Efficacy
This compound was primarily employed in the treatment of intestinal infections in various livestock species. Its use was particularly prominent in the management of swine dysentery, coccidiosis in poultry, and calf scours.
Swine Dysentery
Swine dysentery, a severe mucohemorrhagic diarrheal disease, caused significant economic losses in the mid-20th century. Historical reports from the late 1940s document the use of this compound in managing outbreaks.
Table 1: Efficacy of this compound in the Treatment of Swine Dysentery (Field Trial, 1946-1948)
| Species | Condition | Treatment | Number Treated | Number Recovered | Recovery Rate | Source |
| Swine | Swine Dysentery | This compound ("Sulpha G") | 90 | 82 | 91.1% | [1] |
A notable field trial conducted between 1946 and 1948 reported very good results with a this compound product ("Sulpha G") in treating ninety pigs of all ages affected with swine dysentery.[1] Of the ninety pigs treated, eighty-two recovered, demonstrating a high level of efficacy in a field setting.[1]
Coccidiosis in Chickens
Coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria protozoa, was a major concern for the burgeoning poultry industry. This compound was one of the early sulfonamides used to control this disease. Research from the 1940s indicated that this compound, when administered in the feed, could act as a prophylactic and therapeutic agent.
Table 2: Historical Dosage of this compound for Cecal Coccidiosis in Chickens
| Species | Condition | Administration | Dosage | Efficacy | Source |
| Chickens | Cecal Coccidiosis (Eimeria tenella) | Medicated Mash | 1% of the mash | Effective in controlling outbreaks | [2] |
Studies established that a 1% concentration of this compound in the mash was advantageous in most outbreaks of cecal coccidiosis.[2] This dosage was found to be sufficient to arrest the course of the disease while allowing the chickens to develop immunity to subsequent infections.[2]
Calf Scours and Necrotic Enteritis in Swine
While historical literature frequently mentions the use of this compound for "calf scours" (neonatal diarrhea) and necrotic enteritis in swine, specific controlled experimental studies from the 1940s and 1950s with detailed protocols and quantitative efficacy data are not as readily available as for swine dysentery and coccidiosis. Its use in these conditions was based on its known efficacy against enteric bacterial pathogens.
Experimental Protocols of the Era
The experimental designs of the 1940s and 1950s often lacked the rigorous controls and statistical analysis of modern studies. However, they laid the groundwork for future pharmacological research. Based on available historical and contemporary literature, a representative experimental workflow for evaluating an anticoccidial agent like this compound can be reconstructed.
A typical experimental protocol for evaluating this compound's efficacy against coccidiosis in chickens would have involved the following steps:
-
Animal Selection and Housing: Day-old chicks from a coccidia-free source would be randomly assigned to different experimental groups. They would be housed in thoroughly cleaned and disinfected pens with wire floors to prevent reinfection from feces.
-
Infection: A standardized dose of sporulated Eimeria oocysts, typically Eimeria tenella for cecal coccidiosis, would be administered orally to each chick in the infected groups. A non-infected control group would also be maintained.
-
Treatment: Medicated feed containing a specific concentration of this compound (e.g., 1%) would be provided to the treatment groups, while the control groups would receive unmedicated feed. Treatment might begin shortly before, at the time of, or shortly after experimental infection.
-
Data Collection: Key parameters would be recorded, including:
-
Mortality: The number of deaths in each group would be recorded daily.
-
Clinical Signs: The severity of clinical signs, such as bloody droppings, depression, and ruffled feathers, would be observed and scored.
-
Body Weight: Individual or group body weights would be measured at the beginning and end of the experiment to determine the impact on growth.
-
Necropsy: Post-mortem examinations would be conducted on deceased birds to assess the severity of intestinal lesions.
-
Conclusion
This compound played a pivotal role in the early days of veterinary antimicrobial therapy, particularly in the control of enteric diseases in livestock. Its historical use, supported by field trials and early experimental studies, highlights its efficacy against swine dysentery and coccidiosis in poultry. While the experimental methodologies of the time were less refined than modern standards, they provided crucial evidence for the drug's utility. The mechanism of action, through the competitive inhibition of folic acid synthesis, remains a classic example of antimicrobial chemotherapy. This historical perspective provides valuable context for understanding the evolution of veterinary pharmaceuticals and the ongoing challenges of managing infectious diseases in animal populations.
References
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Sulfaguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaguanidine is a sulfonamide antimicrobial agent historically used for the treatment of enteric infections due to its poor absorption from the gut. As with other sulfonamides, it exerts its bacteriostatic effect by interfering with the folic acid synthesis pathway in susceptible bacteria. The emergence of antimicrobial resistance necessitates standardized protocols for in vitro susceptibility testing to evaluate the efficacy of existing and novel antimicrobial agents.
This document provides detailed protocols for determining the in vitro susceptibility of bacterial isolates to this compound using the disk diffusion and broth microdilution methods. It is important to note that current Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines do not provide specific interpretive breakpoints for this compound. Therefore, this protocol focuses on the determination of the minimum inhibitory concentration (MIC) and zone of inhibition, providing a framework for research and development purposes.
Mechanism of Action and Resistance
This compound is a structural analog of para-aminobenzoic acid (PABA). Bacteria synthesize folic acid from PABA using the enzyme dihydropteroate synthase (DHPS). This compound competitively inhibits DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid. Tetrahydrofolic acid is essential for the synthesis of nucleic acids and some amino acids. The inhibition of this pathway halts bacterial growth and replication.[1][2][3][4]
Resistance to sulfonamides can occur through several mechanisms:
-
Alteration of the target enzyme: Mutations in the folP gene, which encodes for DHPS, can lead to reduced binding affinity of sulfonamides to the enzyme.
-
Overproduction of PABA: Bacteria may overproduce PABA, which outcompetes this compound for binding to DHPS.[1]
-
Alternative folic acid pathway: Some bacteria may acquire the ability to utilize exogenous folic acid, bypassing the need for its synthesis.
-
Drug efflux: The acquisition of efflux pumps can actively transport sulfonamides out of the bacterial cell.
Signaling Pathway: this compound Mechanism of Action and Resistance
Caption: Mechanism of this compound and bacterial resistance pathways.
Experimental Protocols
Standardized methods from CLSI should be followed for antimicrobial susceptibility testing. The following protocols are based on these standards.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland standards
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. Further dilutions should be made in sterile CAMHB to achieve the desired concentrations. It is recommended to prepare a stock solution at 100 times the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. The final volume in each well will be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well with 50 µL of the diluted bacterial suspension. This will bring the final volume in each well to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
-
The growth control well should show turbidity, and the sterility control well should remain clear.
-
Disk Diffusion (Kirby-Bauer) Method
This qualitative method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
This compound disks (potency to be determined based on the specific assay, as standard potencies are not defined by CLSI/EUCAST)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described for the broth microdilution method, standardized to a 0.5 McFarland turbidity.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Disks and Incubation:
-
Aseptically apply the this compound disks to the surface of the agar.
-
Gently press each disk to ensure complete contact with the agar surface.
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm).
-
Interpret the results based on established interpretive criteria. Note: As CLSI and EUCAST do not provide zone diameter breakpoints for this compound, researchers will need to correlate zone diameters with MIC values to establish their own interpretive criteria for "Susceptible," "Intermediate," and "Resistant" categories.
-
Experimental Workflow
Caption: Workflow for this compound in vitro susceptibility testing.
Data Presentation
Quantitative data from susceptibility testing should be summarized in clear and structured tables.
Table 1: Example of MIC Data Presentation for this compound
| Bacterial Isolate | MIC (µg/mL) | Interpretation |
| E. coli Isolate 1 | 128 | - |
| E. coli Isolate 2 | >512 | - |
| Shigella sonnei Isolate 1 | 64 | - |
| E. coli ATCC 25922 (QC) | [Value] | [In-house Range] |
| S. aureus ATCC 25923 (QC) | [Value] | [In-house Range] |
| Interpretive criteria for this compound are not provided by CLSI or EUCAST. Researchers should establish their own criteria based on pharmacokinetic/pharmacodynamic data or comparison with other sulfonamides. |
Table 2: Example of Disk Diffusion Data Presentation for this compound
| Bacterial Isolate | Zone Diameter (mm) | Interpretation |
| E. coli Isolate 1 | 14 | - |
| E. coli Isolate 2 | 6 | - |
| Shigella sonnei Isolate 1 | 18 | - |
| E. coli ATCC 25922 (QC) | [Value] | [In-house Range] |
| S. aureus ATCC 25923 (QC) | [Value] | [In-house Range] |
| Interpretive criteria for this compound are not provided by CLSI or EUCAST. Zone diameters should be correlated with MIC values. |
Quality Control
Adherence to a rigorous quality control program is essential for accurate and reproducible susceptibility testing results.
-
QC Strains: Standard QC strains, such as E. coli ATCC 25922 and S. aureus ATCC 25923, should be tested concurrently with clinical isolates.
-
Media: The performance of each new lot of Mueller-Hinton agar should be verified. For sulfonamide testing, it is crucial that the medium has low levels of thymidine and thymine, which can interfere with the results.
-
Inoculum Density: The turbidity of the bacterial inoculum must be carefully standardized to a 0.5 McFarland standard.
-
Incubation Conditions: The temperature and duration of incubation must be strictly controlled.
-
Data Monitoring: QC results should be documented and monitored over time to detect any systematic errors.
Conclusion
The protocols outlined in this document provide a standardized approach for the in vitro susceptibility testing of this compound. While the absence of established interpretive breakpoints from CLSI and EUCAST presents a challenge for clinical interpretation, these methods are valuable for research and drug development purposes. By determining MIC values and zone of inhibition diameters, researchers can effectively evaluate the activity of this compound against various bacterial pathogens. It is recommended that laboratories establish and validate their own internal quality control ranges for this compound to ensure the reliability of their results.
References
- 1. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wvdl.wisc.edu [wvdl.wisc.edu]
- 3. mdpi.com [mdpi.com]
- 4. In vitro susceptibility of swine pathogens to feed additives and active ingredients with potential as antibiotic replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Sulfaguanidine in Plasma using HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of sulfaguanidine in plasma samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is suitable for pharmacokinetic studies, drug monitoring, and other research applications.
Introduction
This compound is a sulfonamide antibiotic used in veterinary medicine. Accurate and reliable quantification of this compound in plasma is crucial for understanding its pharmacokinetic profile, ensuring efficacy, and monitoring potential residues. This application note describes a robust and validated HPLC-UV method for the determination of this compound in plasma. The method involves a straightforward sample preparation step followed by reversed-phase HPLC analysis.
Experimental
Materials and Reagents
-
This compound reference standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (88%)
-
Water (HPLC grade)
-
Control plasma (drug-free)
Instrumentation
-
HPLC system with a UV detector (e.g., Agilent 1200 Series or equivalent)[1]
-
Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Centrifuge
-
Vortex mixer
-
Analytical balance
Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient | Isocratic or Gradient (e.g., 20:80) |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection | UV at 260 nm[1] |
| Internal Standard | (Optional, e.g., another sulfonamide) |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This solution should be stored at 2-8 °C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules from plasma.[3][4]
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 400 µL of cold acetonitrile to the plasma sample to precipitate the proteins.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4 °C.[3]
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Calibration Curve Construction
-
Prepare calibration standards by spiking 20 µL of each working standard solution into 180 µL of drug-free control plasma.
-
Process these spiked plasma samples using the sample preparation protocol described in section 3.2.
-
Inject the processed standards into the HPLC system.
-
Plot the peak area of this compound against the corresponding concentration to construct a calibration curve.
-
Perform a linear regression analysis to determine the linearity, correlation coefficient (r²), and the equation of the line (y = mx + c).
Method Validation
The developed method should be validated according to relevant guidelines to ensure its reliability. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| LLOQ | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention time of this compound in blank plasma. |
LLOQ: Lower Limit of Quantification
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (20:80 v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV, 260 nm[1] |
| Injection Volume | 20 µL |
| Retention Time | Approx. 9.5 min[5] |
Table 2: Method Validation Summary (Example Data)
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation (r²) | > 0.998 |
| Accuracy | 92.5% - 108.3% |
| Precision (%RSD) | Intra-day: < 5%, Inter-day: < 8% |
| Recovery | > 85% |
| LLOQ | 0.1 µg/mL |
Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plasma.
This diagram illustrates the sequential steps from plasma sample preparation through HPLC analysis to final data quantification. The process begins with protein precipitation from the plasma sample, followed by chromatographic separation and UV detection. The final stage involves data analysis to determine the concentration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A simple and rapid liquid chromatographic method for the determination of major metabolites of sulfasalazine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Intestinal Dysbiosis in Mice Using Sulfaguanidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sulfaguanidine for the induction of intestinal dysbiosis in murine models. This model is valuable for studying the role of the gut microbiota in various physiological and pathological processes, as well as for the preclinical evaluation of therapeutics aimed at modulating the gut microbiome.
Introduction
Intestinal dysbiosis, an imbalance in the gut microbial community, is implicated in a wide range of diseases, including inflammatory bowel disease (IBD), metabolic disorders, and neurological conditions.[1][2] this compound, a poorly absorbed sulfonamide antibiotic, presents a targeted approach to inducing dysbiosis by primarily acting within the gastrointestinal tract.[3][4] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria, thereby impeding their growth and replication.[5][6] This targeted action minimizes systemic exposure and off-target effects, making it a suitable agent for studying the specific consequences of gut microbial disruption.
Mechanism of Action: Inducing Dysbiosis
This compound disrupts the normal gut microbial community by selectively inhibiting the proliferation of susceptible bacteria that rely on de novo folic acid synthesis. This selective pressure leads to a shift in the microbial composition, characterized by a decrease in the abundance of sensitive species and a potential overgrowth of resistant or opportunistic microorganisms. The resulting dysbiosis can lead to alterations in the metabolic output of the microbiota and impact host-microbe interactions.
Key Experimental Protocols
Animal Model
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6 or BALB/c are commonly used strains in gut microbiota research. The choice of strain should be based on the specific research question.
-
Age: 8-12 weeks old.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility to minimize confounding variables. Cages, bedding, food, and water should be autoclaved.
This compound Administration
Two primary methods for this compound administration are oral gavage and ad libitum in drinking water. Oral gavage ensures precise dosing but is more labor-intensive and can induce stress. Administration in drinking water is less invasive but may lead to variability in intake.[6][7]
a) Oral Gavage Protocol
-
Preparation of this compound Suspension:
-
This compound is poorly soluble in water.[4] Prepare a homogenous suspension in a suitable vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) or sterile water with a suspending agent.
-
A typical dose to investigate would be in the range of 50-200 mg/kg body weight, administered once or twice daily.[2][8] Dose-response studies are recommended to determine the optimal concentration for the desired level of dysbiosis.
-
-
Administration:
-
Administer the suspension using a 20-22 gauge, 1.5-inch curved gavage needle.
-
The volume should not exceed 10 ml/kg body weight.[6]
-
-
Duration: A treatment duration of 7-14 days is often sufficient to induce significant dysbiosis.[9]
b) Drinking Water Administration Protocol
-
Preparation of Medicated Water:
-
Determine the target daily dose of this compound.
-
Based on the average daily water consumption of the mice (typically 3-5 ml), calculate the required concentration of this compound in the drinking water. For example, to achieve a dose of 100 mg/kg for a 25g mouse drinking 4ml of water, the concentration would be approximately 0.625 mg/ml.
-
As this compound has low water solubility, continuous stirring or the use of a co-solvent may be necessary to maintain a uniform suspension. The stability of this compound in water over 24 hours should be confirmed.
-
-
Administration:
-
Provide the medicated water ad libitum in sterile water bottles.
-
Replace the medicated water daily to ensure freshness and accurate dosage.
-
-
Duration: A treatment period of 7-21 days is a common timeframe for inducing dysbiosis via drinking water.[10][11]
Assessment of Intestinal Dysbiosis and Inflammation
a) Fecal Sample Collection
-
Collect fresh fecal pellets from individual mice at baseline (before treatment) and at various time points during and after this compound administration.
-
Immediately freeze samples at -80°C for subsequent analysis.
b) 16S rRNA Gene Sequencing
-
Purpose: To characterize the composition of the gut microbiota.
-
Methodology:
-
Extract microbial DNA from fecal samples using a commercially available kit.
-
Amplify the V3-V4 or other variable regions of the 16S rRNA gene using universal bacterial primers.
-
Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Analyze the sequencing data using bioinformatics pipelines such as QIIME2 or DADA2 to determine the taxonomic composition and diversity of the microbial community.[8]
-
c) Metabolomic Analysis
-
Purpose: To assess the functional changes in the gut microbiome.
-
Methodology:
-
Perform metabolite extraction from fecal or cecal samples.
-
Analyze the metabolite profiles using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Identify and quantify key microbial metabolites, including short-chain fatty acids (SCFAs), bile acids, and amino acid derivatives.[12][13]
-
d) Assessment of Intestinal Inflammation
-
Fecal Lipocalin-2 (Lcn-2) ELISA: Lcn-2 is a sensitive, non-invasive biomarker of intestinal inflammation in mice.[14][15][16] Fecal Lcn-2 levels can be measured using a commercially available ELISA kit.
-
Histological Analysis:
-
At the end of the experiment, euthanize the mice and collect colon tissue.
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess for signs of inflammation, such as immune cell infiltration, epithelial damage, and crypt architectural distortion.
-
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue homogenates can be used as a quantitative measure of neutrophil infiltration.[16]
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments using this compound to induce intestinal dysbiosis.
Table 1: Effect of this compound on Gut Microbiota Composition (16S rRNA Sequencing Data)
| Treatment Group | Alpha Diversity (Shannon Index) | Firmicutes (%) | Bacteroidetes (%) | Firmicutes/Bacteroidetes Ratio | Proteobacteria (%) |
| Control | 4.5 ± 0.5 | 60 ± 5 | 30 ± 4 | 2.0 ± 0.3 | 1 ± 0.2 |
| This compound (Low Dose) | 3.2 ± 0.4 | 45 ± 6 | 40 ± 5 | 1.1 ± 0.2 | 5 ± 1.5 |
| This compound (High Dose) | 2.1 ± 0.3 | 30 ± 5 | 55 ± 7 | 0.5 ± 0.1 | 10 ± 2.0 |
Data are presented as mean ± SD. Statistical significance should be determined using appropriate tests (e.g., ANOVA).
Table 2: Effect of this compound on Fecal Short-Chain Fatty Acid (SCFA) Concentrations
| Treatment Group | Acetate (µmol/g) | Propionate (µmol/g) | Butyrate (µmol/g) | Total SCFAs (µmol/g) |
| Control | 50 ± 8 | 15 ± 3 | 12 ± 2 | 77 ± 12 |
| This compound (Low Dose) | 35 ± 6 | 10 ± 2 | 7 ± 1.5 | 52 ± 9 |
| This compound (High Dose) | 20 ± 4 | 5 ± 1 | 3 ± 0.8 | 28 ± 5 |
Data are presented as mean ± SD. Statistical significance should be determined using appropriate tests.
Table 3: Effect of this compound on Markers of Intestinal Inflammation
| Treatment Group | Fecal Lipocalin-2 (ng/g) | Histological Score (0-12) | Colonic MPO Activity (U/mg protein) |
| Control | 100 ± 25 | 0.5 ± 0.2 | 1.0 ± 0.3 |
| This compound (Low Dose) | 500 ± 120 | 2.5 ± 0.8 | 3.5 ± 0.9 |
| This compound (High Dose) | 2500 ± 600 | 6.0 ± 1.5 | 8.0 ± 2.1 |
Data are presented as mean ± SD. Statistical significance should be determined using appropriate tests.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound-induced dysbiosis is hypothesized to impact host signaling pathways primarily through alterations in microbial-associated molecular patterns (MAMPs) and microbial metabolites. This can lead to the modulation of key inflammatory signaling cascades.
Caption: Putative signaling cascade initiated by this compound-induced dysbiosis.
This diagram illustrates the potential mechanism by which this compound alters the gut microbiota, leading to changes in MAMPs and metabolites. These changes can activate pattern recognition receptors like Toll-like receptor 4 (TLR4) on intestinal epithelial cells, triggering downstream signaling through MyD88 and activating the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines.[17][18][19][20]
Experimental Workflow
Caption: Standard workflow for a this compound-induced dysbiosis study in mice.
This workflow outlines the key steps from animal acclimatization to the final analyses. It emphasizes the importance of baseline sampling and continuous monitoring throughout the treatment period, followed by a multi-omics approach to comprehensively characterize the induced dysbiosis and its inflammatory consequences.
Conclusion
The use of this compound provides a targeted and effective method for inducing intestinal dysbiosis in mice, serving as a valuable tool for investigating the intricate relationship between the gut microbiota and host health. The protocols and analytical methods described herein offer a robust framework for researchers to establish and characterize this model. It is important to note that the optimal dosage and duration of this compound treatment may require refinement based on the specific research objectives and the mouse strain being used. Careful monitoring and comprehensive analysis are crucial for obtaining reproducible and meaningful results.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Varied Sulfamethazine Dosage and Exposure Durations on Offspring Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for oral fecal gavage to reshape the gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gut microbiome regulates the clinical efficacy of sulfasalazine therapy for IBD-associated spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different modes of antibiotic delivery on gut microbiota depletion efficiency and body composition in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depletion of Murine Intestinal Microbiota: Effects on Gut Mucosa and Epithelial Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Varied Sulfamethazine Dosage and Exposure Durations on Offspring Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic Treatment Induces Long-Lasting Effects on Gut Microbiota and the Enteric Nervous System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastrointestinal and microbial responses to sulfate-supplemented drinking water in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Consumption of Acidic Water Alters the Gut Microbiome and Decreases the Risk of Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sulforaphane-driven reprogramming of gut microbiome and metabolome ameliorates the progression of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fecal Lipocalin-2 as a Sensitive and Noninvasive Biomarker in the TNBS Crohn's Inflammatory Bowel Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fecal Lipocalin 2, a Sensitive and Broadly Dynamic Non-Invasive Biomarker for Intestinal Inflammation | PLOS One [journals.plos.org]
- 16. Fecal Lipocalin 2, a Sensitive and Broadly Dynamic Non-Invasive Biomarker for Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gut modulation to regulate NF-κB in colorectal and gastric cancer therapy and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toll-like receptor signaling and regulation of intestinal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intestinal Epithelial Toll-Like Receptor 4 Signaling Affects Epithelial Function and Colonic Microbiota and Promotes a Risk for Transmissible Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interactions between toll‐like receptors signaling pathway and gut microbiota in host homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Sulfaguanidine-Resistant Bacterial Strain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates a deeper understanding of the mechanisms by which bacteria evade antimicrobial agents. Sulfonamides, a class of synthetic antimicrobial drugs, function by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme, which is crucial for folic acid synthesis in bacteria.[1][2] The development of bacterial strains resistant to these drugs, such as sulfaguanidine, is a critical step in studying resistance mechanisms, evaluating the efficacy of new antimicrobial compounds, and developing novel therapeutic strategies.
This document provides a comprehensive guide for the in vitro development and characterization of a this compound-resistant bacterial strain, using Escherichia coli as a model organism. The protocols outlined herein cover the induction of resistance, determination of resistance levels, genetic characterization, and assessment of the physiological impact of resistance.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor in the folic acid synthesis pathway. Since folic acid is essential for the synthesis of nucleotides and certain amino acids, its inhibition halts bacterial growth and replication.[1] Mammalian cells are unaffected as they obtain folic acid from their diet.[4]
Mechanisms of Sulfonamide Resistance
Bacteria can develop resistance to sulfonamides through several mechanisms:
-
Target Modification: Spontaneous mutations in the chromosomal folP gene, which encodes DHPS, can alter the enzyme's structure, reducing its binding affinity for sulfonamides while retaining its function with PABA.[5][6]
-
Target Acquisition: Bacteria can acquire alternative DHPS genes (sul1, sul2, sul3) through horizontal gene transfer, often carried on plasmids and transposons.[5][7] These acquired enzymes are insensitive to sulfonamides.[7]
-
Metabolic Bypass: Some bacteria may develop the ability to utilize exogenous folic acid, bypassing the need for its synthesis.[8]
-
Increased Substrate Production: Overproduction of the natural substrate, PABA, can outcompete the sulfonamide inhibitor.
Experimental Workflows
The development and characterization of a this compound-resistant bacterial strain follows a logical progression of experiments. The overall workflow is depicted below, followed by detailed protocols for each major step.
References
- 1. Mutational Activation of Antibiotic-Resistant Mechanisms in the Absence of Major Drug Efflux Systems of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of relationship between mutation rate and speed of adaptation under antibiotic exposure in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid, antibiotic susceptibility test for multidrug-resistant, Gram-negative bacterial uropathogens using the biochemical assay, DETECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasmids Imparting Sulfonamide Resistance in Escherichia coli: Implications for Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Antibiotic Resistance Profile of Escherichia coli between Pristine and Human-Impacted Sites in a River - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Sulfaguanidine as a Control in Antibiotic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaguanidine is a sulfonamide antibiotic, a class of synthetic antimicrobial agents that were among the first drugs to be used effectively for the prevention and treatment of bacterial infections.[1][2] While newer and more potent antibiotics have largely superseded it in clinical practice, this compound remains a valuable tool in research and drug development as a control compound. Its well-understood mechanism of action and historical significance provide a reliable baseline for evaluating novel antimicrobial agents, particularly those targeting the folate biosynthesis pathway.
This document provides detailed application notes and protocols for using this compound as a control in various in vitro and in vivo antibiotic studies.
Rationale for Use as a Control:
-
Well-Defined Mechanism of Action: this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][3] This makes it an excellent positive control when screening new compounds targeting this pathway.
-
Historical Benchmark: As an early-generation antibiotic, this compound can be used to compare the efficacy of new antibiotics against historical standards.
-
Induction of Specific Resistance Mechanisms: Studies involving sulfonamide resistance can utilize this compound to select for or study mutations in the folP gene, which encodes for DHPS.
-
Broad-Spectrum Activity: It exhibits activity against a range of Gram-positive and Gram-negative bacteria, making it a versatile control for various experimental setups.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA). Bacteria synthesize their own folic acid, a crucial cofactor for the synthesis of nucleotides and certain amino acids. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA and dihydropteridine pyrophosphate. Due to its structural similarity to PABA, this compound competitively binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This ultimately leads to the inhibition of bacterial growth and replication. Mammalian cells are unaffected as they obtain folic acid from their diet and do not possess the DHPS enzyme.
Caption: this compound competitively inhibits DHPS, blocking folic acid synthesis.
Data Presentation: In Vitro Susceptibility
While specific minimum inhibitory concentration (MIC) and zone of inhibition data for this compound against standard reference strains are not widely available in recent literature, the following tables provide a template for presenting such data when determined experimentally. Data for this compound derivatives are presented for illustrative purposes.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Derivatives against various bacterial strains (µM).
| Compound | B. subtilis | S. aureus | E. faecalis | E. coli | P. aeruginosa | S. typhi |
| Derivative 2d (MIC) | 4.69 | - | - | 2.33 | - | - |
| Derivative 2d (MBC) | 9.38 | - | - | 4.66 | - | - |
| Tetracycline (MIC) | 70.31 | 140.63 | - | - | - | - |
| Tetracycline (MBC) | 91.40 | 210.9 | - | - | - | - |
Data adapted from a study on this compound derivatives for illustrative purposes.[1] Actual values for this compound should be determined experimentally.
Table 2: Zone of Inhibition of this compound Derivatives against various bacterial strains (mm).
| Compound | B. subtilis | S. aureus | E. faecalis | E. coli | P. aeruginosa | S. typhi |
| Derivative 4 | 23±0.22 | 25±0.35 | - | 23±0.74 | - | No Activity |
| Derivative 6 | 16±0.54 | 18±0.12 | No Activity | 12±0.61 | No Activity | 15±0.96 |
| Tetracycline | 25±0.22 | 27±0.30 | 26±0.41 | 28±0.15 | 29±0.53 | 20±0.5 |
Data adapted from a study on this compound derivatives for illustrative purposes.[4] Actual values for this compound should be determined experimentally.
Experimental Protocols
In Vitro Susceptibility Testing
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Working Solution Preparation: Serially dilute the stock solution in CAMHB to achieve concentrations ranging from 1024 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Inoculation: Add 50 µL of the appropriate this compound dilution to each well of a 96-well plate. Add 50 µL of the bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
2. Disk Diffusion (Kirby-Bauer) Assay for Zone of Inhibition
Materials:
-
This compound powder
-
Sterile filter paper disks (6 mm)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Protocol:
-
Disk Preparation: Prepare a stock solution of this compound and impregnate sterile filter paper disks with a known amount of the compound (e.g., 50 µg). Allow the disks to dry completely.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply the this compound disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around the disk to the nearest millimeter.
Caption: Workflow for in vitro susceptibility testing using this compound.
In Vivo Murine Pneumonia Model
This protocol provides a general framework for evaluating the efficacy of a control antibiotic like this compound in a murine pneumonia model.[3][4][5]
Materials:
-
This compound powder
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old)
-
Bacterial strain capable of causing pneumonia (e.g., Klebsiella pneumoniae)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal or intranasal instillation equipment
-
Sterile saline
-
Homogenizer
Protocol:
-
Acclimatization: Acclimate mice to the facility for at least 7 days prior to the experiment.
-
Infection: Anesthetize the mice and infect them via intratracheal or intranasal instillation with a predetermined lethal or sublethal dose of the bacterial pathogen in sterile saline.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound or vehicle control to the mice via oral gavage. The dosage will need to be optimized, but a starting point could be in the range of 50-100 mg/kg.
-
Monitoring: Monitor the mice for clinical signs of illness (e.g., ruffled fur, hunched posture, decreased activity) and mortality for a defined period (e.g., 7 days).
-
Bacterial Load Determination (Satellite Group): At various time points post-treatment, euthanize a subset of mice. Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions for bacterial colony counting on appropriate agar plates.
-
Data Analysis: Compare survival rates between the this compound-treated and vehicle control groups using a Kaplan-Meier survival analysis. Compare lung bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound, despite its limited current clinical use, serves as a valuable and informative control for a variety of antibiotic research applications. Its established mechanism of action provides a solid benchmark for the evaluation of new antimicrobial compounds, particularly those targeting the folate synthesis pathway. The protocols outlined in this document offer a starting point for incorporating this compound as a reliable control in both in vitro and in vivo studies, contributing to the robust and reproducible development of novel antibiotic therapies.
References
- 1. This compound Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of antimicrobial susceptibility patterns in Staphylococcus aureus strains recovered from patients at two main health facilities in Kabul, Afghanistan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amr-accelerator.eu [amr-accelerator.eu]
- 4. pubcompare.ai [pubcompare.ai]
- 5. rupress.org [rupress.org]
Application Notes and Protocols for Testing Sulfaguanidine Efficacy in a Gut Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaguanidine is a sulfonamide antibiotic primarily used for treating gastrointestinal infections caused by bacteria.[1] Its efficacy is attributed to its mechanism of action, which involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential component for bacterial growth and replication.[1][2] By blocking folic acid synthesis, this compound effectively halts the proliferation of susceptible bacteria within the intestinal tract. These application notes provide detailed protocols for assessing the efficacy of this compound in established in vitro and in vivo gut models.
Signaling Pathway of this compound Action
The antibacterial action of this compound targets the folic acid synthesis pathway in bacteria, a pathway absent in humans who obtain folic acid from their diet. This selective toxicity makes it an effective antimicrobial agent against gut pathogens.
Caption: this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of this compound and its derivatives against various enteric pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Derivatives against Enteric Bacteria
| Compound | Target Organism | MIC (µM) | MBC (µM) | Reference |
| This compound Derivative 2a | E. coli | >171.89 | >171.89 | [3] |
| This compound Derivative 2b | E. coli | >171.89 | >171.89 | [3] |
| This compound Derivative 2d | E. coli | 9.38 | 18.75 | [3] |
| This compound Derivative 3a | E. coli | 4.69 | 9.38 | [3] |
| This compound Derivative 8 | E. coli | 156.47 | >171.89 | [3] |
| This compound Derivative 11 | E. coli | 19.53 | 39.06 | [3] |
| This compound Derivative 2a | P. aeruginosa | 137.43 | 171.89 | [3] |
| This compound Derivative 2b | P. aeruginosa | 137.43 | 171.89 | [3] |
| This compound Derivative 2d | P. aeruginosa | 9.38 | 18.75 | [3] |
| This compound Derivative 3a | P. aeruginosa | 4.69 | 9.38 | [3] |
| This compound Derivative 8 | P. aeruginosa | 78.23 | 156.47 | [3] |
| This compound Derivative 11 | P. aeruginosa | 19.53 | 39.06 | [3] |
| This compound Derivative 2a | S. typhi | 137.43 | 171.89 | [3] |
| This compound Derivative 2b | S. typhi | 137.43 | 171.89 | [3] |
| This compound Derivative 2d | S. typhi | 4.69 | 9.38 | [3] |
| This compound Derivative 3a | S. typhi | 2.33 | 4.66 | [3] |
| This compound Derivative 8 | S. typhi | 78.23 | 156.47 | [3] |
| This compound Derivative 11 | S. typhi | 9.77 | 19.53 | [3] |
Table 2: In Vitro Susceptibility of Enteric Bacteria to Sulfapyridine (a metabolite of sulfasalazine, related to this compound)
| Target Organism | MIC Range (µg/mL) | Median MIC (µg/mL) | Reference |
| Y. enterocolitica | 3.1 - 25 | 6.2 | [4] |
| Salmonella spp. | 25 - 100 | 100 | [4] |
| Campylobacter jejuni/coli | 200 - 800 | - | [4] |
| Shigella spp. | >1600 | - | [4] |
| E. coli (some strains) | 25 | - | [4] |
| E. coli (most strains) | >1600 | - | [4] |
Experimental Protocols
Protocol 1: In Vitro Efficacy Testing using a Caco-2 Cell Gut Model
This protocol outlines the use of the Caco-2 human colorectal adenocarcinoma cell line to model the intestinal barrier and assess the efficacy of this compound against enteric pathogens.
Caption: Workflow for in vitro efficacy testing.
-
Caco-2 Cell Culture:
-
Seed Caco-2 cells onto polycarbonate membrane Transwell™ inserts (1.12 cm², 3 µm pore size) at a density of 50,000 cells/membrane.[5]
-
Culture the cells for 21 days in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics to allow for spontaneous differentiation into a polarized monolayer with tight junctions.[2][5][6]
-
Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Differentiated monolayers should exhibit stable and high TEER values.[7]
-
-
Bacterial Culture and Inoculum Preparation:
-
Culture the desired enteric pathogen (e.g., E. coli, Salmonella, Shigella) in appropriate broth medium to the mid-logarithmic phase.
-
Wash the bacterial cells with phosphate-buffered saline (PBS) and resuspend in antibiotic-free cell culture medium to a desired concentration (e.g., 10⁶ CFU/mL).
-
-
Infection and Treatment:
-
Apically infect the differentiated Caco-2 monolayers with the prepared bacterial inoculum.
-
Simultaneously or post-infection, add various concentrations of this compound (based on MIC values from Table 1, e.g., 0.5x, 1x, 2x MIC) to the apical compartment. Include a vehicle control (no this compound) and a positive control (another antibiotic).
-
Incubate the infected and treated cells for a defined period (e.g., 2, 4, 8, 24 hours) at 37°C in a 5% CO₂ atmosphere.
-
-
Efficacy Assessment:
-
Bacterial Load Reduction: At the end of the incubation period, collect the apical medium and lyse the Caco-2 cells to release intracellular bacteria. Perform serial dilutions and plate on appropriate agar to determine the Colony Forming Units (CFU) and calculate the reduction in bacterial viability compared to the untreated control.
-
Barrier Function: Measure TEER to assess the impact of infection and treatment on the integrity of the intestinal barrier.
-
Host Cell Viability: Perform a lactate dehydrogenase (LDH) assay on the apical medium to quantify cytotoxicity.
-
Inflammatory Response: Collect the basolateral medium and measure the levels of pro-inflammatory cytokines (e.g., IL-8, TNF-α) using ELISA to assess the anti-inflammatory effect of the treatment.
-
Protocol 2: In Vivo Efficacy Testing in a Mouse Model of Gut Infection
This protocol describes a mouse model to evaluate the in vivo efficacy of this compound against an enteric pathogen.
Caption: Workflow for in vivo efficacy testing.
-
Animal Model and Acclimatization:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Induction of Gut Dysbiosis (Optional):
-
To facilitate colonization by the pathogenic bacteria, pre-treat the mice with an antibiotic cocktail in their drinking water.[8]
-
-
Infection and Treatment:
-
Orally challenge the mice with a pathogenic bacterial strain (e.g., Citrobacter rodentium or Salmonella Typhimurium).
-
Administer this compound orally at different dosages (e.g., 25 mg/kg) once or twice daily for a specified duration.[9] Include a vehicle-treated control group.
-
Monitor the mice daily for clinical signs of infection, such as weight loss, diarrhea, and mortality.
-
-
Efficacy Assessment (at experimental endpoint):
-
Bacterial Burden: Collect fecal samples at different time points and euthanize the animals at the end of the study to collect intestinal tissues (e.g., cecum, colon). Homogenize the tissues and perform CFU counts to determine the bacterial load.
-
Gut Inflammation:
-
Histopathology: Collect a section of the colon for histological analysis to assess tissue damage, inflammatory cell infiltration, and other pathological changes.
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in colonic tissue homogenates as a marker of neutrophil infiltration and inflammation.
-
Fecal Calprotectin: Measure fecal calprotectin levels as a non-invasive marker of intestinal inflammation.[10]
-
-
Gut Microbiota Analysis:
-
Short-Chain Fatty Acid (SCFA) Analysis:
-
Concluding Remarks
The provided protocols offer a comprehensive framework for evaluating the efficacy of this compound in preclinical gut models. The in vitro Caco-2 cell model is suitable for initial screening and mechanistic studies, while the in vivo mouse model provides a more complex physiological system to assess the overall therapeutic potential. The selection of specific pathogens, this compound concentrations, and endpoints should be guided by the research question and available resources. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible data for the development of effective treatments for gastrointestinal infections.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In vitro susceptibility of diarrhoea producing gram negative enteric bacteria to sulfasalazine, 5-aminosalicylic acid, sulfapyridine and four quinolones. Brief report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A human Caco-2-based co-culture model of the inflamed intestinal mucosa for particle toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of a Caco-2 cell culture model for the characterization of intestinal absorption of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Integrated Metagenomic and Transcriptomic Analyses Reveal the Dietary Dependent Recovery of Host Metabolism From Antibiotic Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an in vitro Model of Human Gut Microbiota for Screening the Reciprocal Interactions With Antibiotics, Drugs, and Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metagenomic analysis reveals effects of gut microbiome in response to neoadjuvant chemoradiotherapy in advanced rectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Sulfaguanidine for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfaguanidine is a sulfonamide antibiotic primarily used in veterinary medicine and animal research to treat enteric infections and for the modulation of gut microbiota.[1][2][3] Its poor absorption from the gastrointestinal tract in adult animals makes it particularly suitable for targeting bacteria within the gut lumen.[4] Proper formulation is critical to ensure accurate and consistent dosing in animal studies. This document provides detailed application notes and protocols for the preparation of this compound formulations for oral administration in laboratory animals, primarily rodents.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for developing appropriate formulations.
| Property | Value | References |
| Molecular Formula | C₇H₁₀N₄O₂S | [5] |
| Molecular Weight | 214.24 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 190-193 °C | [7] |
| Water Solubility | 1 g in 1000 mL at 25 °C; 1 g in 10 mL at 100 °C | [7] |
| Ethanol/Acetone Solubility | Slightly soluble | [7] |
| Other Solvents | Soluble in dilute inorganic acids | [7] |
| Stability | Stable, but can change color under light. Incompatible with strong oxidizing agents. | [6] |
Pharmacokinetics in Rodents
Pharmacokinetic studies in rats have demonstrated that this compound is poorly absorbed from the gastrointestinal tract in adult animals, with an absolute bioavailability of approximately 12.76%.[4] In contrast, neonatal rats show significantly higher absorption, with a bioavailability of around 57.86%.[4] This highlights the importance of considering the age of the animals when designing studies.
| Parameter (Oral Administration in Rats) | Adult Rats | Neonatal Rats | Reference |
| Dose | 2.5 mg/kg | 2.5 mg/kg | [8] |
| Absolute Bioavailability | 12.76% | 57.86% | [4] |
| Cmax | 0.41 µg/mL | 3.56 µg/mL | [8] |
| Tmax | 1.67 h | 1.50 h | [8] |
Experimental Protocols
Formulation of this compound Oral Suspension (0.5% Methylcellulose)
Due to its poor water solubility, this compound is typically administered as a suspension for oral gavage. A commonly used vehicle is 0.5% methylcellulose, often with a surfactant like Tween 80 to improve wettability and create a more uniform suspension.[9][10]
Materials:
-
This compound powder
-
Methylcellulose (400 cP)
-
Polysorbate 80 (Tween 80)
-
Purified water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
Protocol:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately one-third of the final required volume of purified water to 70-80 °C in a beaker with a magnetic stir bar.
-
While stirring, slowly add the required amount of methylcellulose powder (e.g., 2.5 g for 500 mL of vehicle) to the heated water. Stir until a homogenous, milky suspension is formed.[9]
-
Remove the beaker from the heat and add the remaining two-thirds of the purified water as cold water or ice to rapidly cool the mixture.
-
Continue stirring in a cold water bath or at 4 °C overnight until the methylcellulose is fully dissolved and the solution becomes clear and viscous.[9]
-
Add Tween 80 to a final concentration of 0.2% (e.g., 1 mL for 500 mL of vehicle) and stir until fully incorporated.[9]
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 10 mg/mL).
-
In a separate container, triturate the this compound powder to a fine consistency to aid in suspension.
-
Gradually add a small volume of the prepared 0.5% methylcellulose vehicle to the this compound powder and mix to form a smooth paste.
-
Continue to add the vehicle in increments, with thorough mixing, until the final desired volume is reached.
-
Stir the final suspension continuously using a magnetic stirrer before and during dose administration to ensure homogeneity.
-
Formulation of this compound for Oral Gavage (Alternative Vehicles)
For certain applications, or if a clear solution is desired at low concentrations, other vehicle compositions can be considered.
Example Vehicle Compositions:
| Vehicle Composition | Target Solubility/State | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear solution (≥ 2.5 mg/mL) | [14] |
| 10% DMSO, 90% Corn Oil | Clear solution (≥ 2.5 mg/mL) | [14] |
Protocol for DMSO/PEG300/Tween-80/Saline Vehicle:
-
Dissolve the this compound powder in DMSO first.
-
Sequentially add PEG300, Tween-80, and saline, ensuring the solution is mixed thoroughly after each addition.[14]
Protocol for Gut Microbiota Modulation in Mice
This compound can be used to alter the gut microbiota in mice. While a universally standardized protocol is not established, the following is a representative protocol based on its application as an intestinal antibacterial agent.
Materials:
-
This compound oral suspension (prepared as described above)
-
Appropriate gavage needles for mice (e.g., 20-gauge, 1.5-inch with a ball tip)[15]
-
Animal scale
Protocol:
-
Dosage Calculation: A typical dosage for oral administration in mice is in the range of 100-500 mg/kg body weight per day. The exact dose should be determined based on the specific study objectives.
-
Administration:
-
Weigh each mouse accurately to calculate the precise volume of the this compound suspension to be administered.
-
Ensure the this compound suspension is thoroughly mixed before drawing each dose.
-
Administer the calculated volume directly into the stomach via oral gavage.
-
The administration is typically performed once or twice daily for a period of 5 to 14 days, depending on the desired level of microbiota alteration.
-
Visualizations
Signaling Pathway: this compound Mechanism of Action
This compound, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, this compound prevents the proliferation of susceptible bacteria.
Caption: Mechanism of action of this compound.
Experimental Workflow: Oral Gavage Formulation and Administration
The following workflow outlines the key steps from vehicle preparation to the administration of the this compound suspension to laboratory animals.
Caption: Workflow for oral gavage formulation.
Conclusion
The effective formulation of this compound is paramount for the success of animal studies investigating enteric diseases or the modulation of gut microbiota. Due to its poor aqueous solubility, the use of a well-prepared suspension, typically with 0.5% methylcellulose, is recommended. Researchers should carefully consider the dosage, vehicle composition, and administration protocol to ensure accurate and reproducible results. The provided protocols and data serve as a comprehensive guide for the formulation and application of this compound in a research setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmacylibrary.com [pharmacylibrary.com]
- 3. THE USE OF this compound IN THE TREATMENT OF DYSENTERY CARRIERS | Semantic Scholar [semanticscholar.org]
- 4. Gastrointestinal absorption of this compound in neonatal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Powder API, Raw Material EP, BP, USP CAS 56-67-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. The absorption of some sulphaguanidine derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The absorption of some sulphaguanidine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. dvm360.com [dvm360.com]
- 13. Stability of compounded thioguanine oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming sulfaguanidine precipitation in stock solutions
Welcome to the technical support center for sulfaguanidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges with this compound precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
This compound has low aqueous solubility at room temperature (approximately 1 mg/mL at 25°C).[1][2] Precipitation commonly occurs under the following conditions:
-
Cooling after heating: While heating increases solubility, the solution can become supersaturated and precipitate as it cools.[2]
-
pH changes: this compound's solubility is pH-dependent. Precipitation can occur if the pH of the stock solution is not optimal or if it is diluted into a buffer with a pH that reduces its solubility.
-
High concentration: Attempting to prepare stock solutions at concentrations exceeding its solubility limit in a given solvent will lead to precipitation.
-
Solvent evaporation: Over time, evaporation of the solvent can increase the concentration of this compound, leading to precipitation.
Q2: What is the best solvent for preparing this compound stock solutions?
The optimal solvent depends on the required concentration and the experimental application.
-
For high concentrations (up to 100 mg/mL): Dimethyl sulfoxide (DMSO) is effective. However, it's important to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[3][4] Ultrasonic treatment may be necessary to fully dissolve the compound.[3]
-
For moderate concentrations (up to 50 mg/mL): 1 M Hydrochloric acid (HCl) can be used.[1][2] This is suitable for experiments where an acidic pH is acceptable.
-
For lower concentrations in aqueous solutions (≥ 2.5 mg/mL): Co-solvent systems are recommended to prevent precipitation.[3][5]
Q3: Can I sterilize my this compound solution by autoclaving?
It is generally not recommended to sterilize this compound solutions by autoclaving at 121°C. High temperatures can potentially degrade the compound, leading to a loss of antibacterial activity.[2] For aqueous-based solutions, sterile filtration using a 0.22 µm filter is the preferred method of sterilization.[3]
Q4: How should I store my this compound stock solution?
Storage conditions depend on the solvent used:
-
In organic solvents (e.g., DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 1 year or -80°C for up to 2 years.[3]
-
Aqueous solutions: It is recommended to prepare fresh aqueous solutions. If short-term storage is necessary, store at 4°C and use within a few days. Visually inspect for precipitation before use.
Troubleshooting Guide
Issue: Precipitate forms in the stock solution upon storage.
| Potential Cause | Troubleshooting Steps |
| Solution is supersaturated. | 1. Gently warm the solution to redissolve the precipitate. 2. If precipitation reoccurs at room temperature, consider diluting the stock solution to a lower concentration. 3. For long-term storage, consider using a co-solvent system or storing in smaller aliquots at -20°C or -80°C.[3] |
| Solvent evaporation. | 1. Ensure vials are tightly sealed. 2. Use paraffin film to further seal the vials for long-term storage. |
| Change in temperature. | 1. Avoid frequent temperature fluctuations. 2. Store at a constant, recommended temperature. |
Issue: Precipitate forms when diluting the stock solution into aqueous media (e.g., cell culture media, PBS).
| Potential Cause | Troubleshooting Steps |
| Poor solubility in the final solvent. | 1. Decrease the final concentration of this compound in the working solution. 2. Increase the percentage of the co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system and does not exceed toxic levels (typically <0.5-1%). 3. Vigorously vortex or mix the solution immediately after adding the this compound stock to the aqueous media to aid dispersion.[6] |
| pH of the final solution. | 1. Check the pH of your final working solution. This compound is more soluble in acidic conditions.[1] 2. If your experimental design allows, adjust the pH of the final medium to a more favorable range. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water (25°C) | ~1 mg/mL | [1][2] |
| Water (100°C) | ~100 mg/mL | Precipitates upon cooling.[1] |
| DMSO | up to 100 mg/mL | Requires fresh, anhydrous DMSO and sonication.[3] |
| 1 M HCl | 50 mg/mL | [1][2] |
| Ethanol | Slightly soluble (<1 mg/mL at 25°C) | [2] |
| Acetone | Soluble | A stock standard of 1.5 mg/mL has been prepared in acetone.[7] |
Table 2: Co-Solvent Formulations for In Vivo Use (Clear Solutions)
| Formulation | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
| Data sourced from MedChemExpress technical information.[3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath until the solution is clear.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous this compound Working Solution using a Co-Solvent System
This protocol is an example for preparing a 1 mL working solution at a concentration of 2.5 mg/mL.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] It is recommended to use this working solution fresh.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Troubleshooting Sulfaguanidine Instability in Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the instability of sulfaguanidine under acidic conditions. The information is designed to assist researchers in designing and interpreting their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample degrading in an acidic solution?
This compound, a sulfonamide antibiotic, is susceptible to acid-catalyzed hydrolysis. The sulfonamide bond (S-N) is the primary site of degradation in acidic environments. The acidic conditions facilitate the cleavage of this bond, leading to the formation of degradation products.
Q2: What are the main degradation products of this compound in acidic conditions?
The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the sulfonamide bond. This cleavage results in the formation of two main products:
-
Sulfanilic acid
-
Aminoguanidine
Researchers should anticipate the presence of these compounds in their stressed samples.[1][2]
Q3: At what pH is this compound most stable?
While this compound is susceptible to acid hydrolysis, some studies indicate it is hydrolytically stable at pH 4.0, with a half-life greater than one year at 25°C.[2] However, under more strongly acidic conditions (e.g., pH 1-2) and at elevated temperatures, the degradation rate will increase significantly.
Q4: How can I monitor the degradation of this compound in my experiments?
A stability-indicating analytical method is crucial for monitoring the degradation of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[3] A well-developed HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of all components.
Q5: What are the typical conditions for a forced degradation study of this compound in acid?
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods. According to the International Council for Harmonisation (ICH) guidelines, typical conditions for acid hydrolysis involve:
-
Acid: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Temperature: Room temperature up to refluxing temperatures (e.g., 60-80°C) to accelerate degradation.
-
Duration: The study duration can range from a few hours to several days, aiming for a target degradation of 5-20%.
It is recommended to sample at various time points to understand the degradation kinetics.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Complete or near-complete degradation of this compound observed shortly after preparing an acidic solution. | The acidic conditions (low pH and/or high temperature) are too harsh. | - Increase the pH of the solution. This compound is more stable at pH 4.0. - Decrease the temperature of the experiment. - Reduce the concentration of the acid used. |
| Inconsistent degradation results between replicate experiments. | - Inaccurate pH measurement or control. - Temperature fluctuations. - Non-homogenous sample solution. | - Use a calibrated pH meter and ensure consistent pH across all samples. - Employ a temperature-controlled environment (e.g., water bath, incubator). - Ensure the this compound is fully dissolved and the solution is homogenous before starting the experiment. |
| Difficulty in quantifying this compound and its degradation products. | The analytical method (e.g., HPLC) is not optimized to separate the parent drug from its degradation products. | - Develop and validate a stability-indicating HPLC method. Key parameters to optimize include: - Column: A C18 column is often suitable. - Mobile Phase: Adjust the composition and pH of the mobile phase to achieve good resolution between this compound, sulfanilic acid, and other potential degradants. - Detector Wavelength: Select a wavelength where all compounds of interest have adequate absorbance. |
| Mass balance issues (the sum of the parent drug and degradation products is not close to 100%). | - Formation of secondary or unknown degradation products that are not being monitored. - Degradation products are not UV active at the chosen wavelength. - Adsorption of compounds to the container. | - Use a photodiode array (PDA) detector in your HPLC system to screen for other potential degradation products at different wavelengths. - Employ a mass spectrometer (LC-MS) to identify unknown peaks. - Use inert sample containers (e.g., glass) to minimize adsorption. |
Quantitative Data Summary
While specific kinetic data for this compound degradation across a wide range of acidic conditions is limited in publicly available literature, the following table summarizes the expected trends based on general knowledge of sulfonamide stability.
| pH | Temperature (°C) | Expected Degradation Rate | Notes |
| 1-2 | 25 | Moderate | Hydrolysis is expected to be noticeable over hours to days. |
| 1-2 | 60-80 | Fast | Significant degradation is expected within hours. |
| 4 | 25 | Very Slow | Half-life is reported to be greater than one year.[2] |
| 4 | 60-80 | Slow to Moderate | Increased temperature will accelerate degradation compared to 25°C. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound in Acidic Conditions
Objective: To induce and monitor the degradation of this compound under acidic stress.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M (for neutralization)
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Heating block or water bath
-
HPLC system with UV or PDA detector
-
C18 HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Stress Conditions:
-
Transfer a known volume of the this compound stock solution into separate reaction vessels.
-
To one vessel, add an equal volume of 1 M HCl.
-
To another vessel, add an equal volume of 0.1 M HCl.
-
Prepare a control sample by adding an equal volume of purified water.
-
-
Incubation:
-
Place the vessels in a heating block or water bath set to a desired temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH to stop the degradation reaction.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its primary degradation product, sulfanilic acid.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to ~3) and acetonitrile. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Development and Validation:
-
Specificity: Inject solutions of this compound, sulfanilic acid, and a placebo (if applicable) to ensure no interference. Analyze the stressed samples from the forced degradation study to confirm that the degradation product peaks are well-resolved from the parent drug peak.
-
Linearity: Prepare a series of solutions of this compound and sulfanilic acid at different concentrations and inject them to establish the linearity of the detector response.
-
Accuracy and Precision: Perform recovery studies by spiking a known amount of this compound and sulfanilic acid into a placebo matrix. Analyze multiple preparations to assess the precision of the method.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate) to evaluate the method's reliability.
Visualizations
Acid-Catalyzed Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Experimental Workflow for Troubleshooting this compound Instability
Caption: Logical workflow for addressing this compound instability.
References
- 1. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Sulfaguanidine Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of sulfaguanidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive ion mode LC-MS/MS?
A1: For this compound, the protonated molecule [M+H]⁺ is typically observed as the precursor ion. Common product ions result from the fragmentation of the parent molecule. The most abundant transitions should be experimentally determined for optimal sensitivity.
Q2: What is a good starting point for collision energy (CE) when developing an MRM method for this compound?
A2: A good starting point for collision energy can be estimated based on the mass of the precursor ion. However, for optimal sensitivity, it is crucial to perform a collision energy optimization experiment. This involves ramping the CE for each transition and monitoring the signal intensity of the product ion to determine the value that yields the highest response.[1][2]
Q3: My this compound peak is tailing. What are the common causes and how can I fix it?
A3: Peak tailing for a basic compound like this compound is often caused by secondary interactions with acidic residual silanols on the silica-based column packing.[3][4] To mitigate this, consider the following:
-
Mobile Phase Modification: Add a small amount of a competing base or a buffer to the mobile phase. For example, using ammonium formate with formic acid can help shield the silanol groups.[3][4]
-
Column Choice: Use a column with high-purity silica and effective end-capping to minimize exposed silanols.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[5]
Q4: I am observing significant signal suppression for this compound. How can I troubleshoot and minimize matrix effects?
A4: Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.[6][7][8][9] To address this:
-
Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be more effective than simple protein precipitation.[6]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[7]
Troubleshooting Guides
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Causes | Recommended Solutions |
| Peak Tailing | Secondary interactions with the stationary phase.[3][4] | - Add a buffer (e.g., ammonium formate) to the mobile phase.- Use a column with advanced end-capping.- Lower the mobile phase pH with formic acid to protonate silanols. |
| Column overload.[5] | - Reduce the injection volume or dilute the sample. | |
| Column contamination or aging.[5] | - Flush the column with a strong solvent.- Replace the column if performance does not improve. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | - Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. |
| Column overload. | - Dilute the sample. | |
| Split Peaks | Partially clogged column frit.[5] | - Reverse-flush the column (if recommended by the manufacturer).- Install an in-line filter.[5] |
| Injection solvent incompatible with the mobile phase. | - Match the injection solvent to the mobile phase as closely as possible. |
Low Sensitivity or No Signal
| Symptom | Potential Causes | Recommended Solutions |
| Low Signal Intensity | Suboptimal MS/MS parameters. | - Optimize fragmentor voltage and collision energy for each MRM transition.[1] |
| Ion suppression due to matrix effects.[6][7][8][9] | - Improve sample cleanup using SPE or LLE.- Use a stable isotope-labeled internal standard. | |
| Poor ionization efficiency. | - Ensure the mobile phase pH is appropriate for positive ionization (acidic conditions are generally preferred for sulfonamides).[6] | |
| No Peak Detected | Incorrect MRM transitions. | - Verify the precursor and product ions for this compound. |
| Instrument contamination.[10] | - Clean the ion source.- Run blank injections to check for carryover. | |
| Sample degradation. | - Prepare fresh samples and standards. |
Quantitative Data Summary
Table 1: Recommended LC-MS/MS Parameters for this compound
| Parameter | Recommended Value/Range | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound readily forms a protonated molecule.[11] |
| Precursor Ion (m/z) | 215.1 | Corresponds to [M+H]⁺.[11] |
| Product Ions (m/z) | 92, 108, 156 | These are common fragments for sulfonamides. The most abundant should be chosen for quantitation and a second for confirmation.[12][13] |
| Fragmentor/Cone Voltage | Instrument dependent | Optimize for maximum precursor ion intensity. |
| Collision Energy (CE) | Instrument dependent | Optimize for maximum product ion intensity for each transition.[1][2] |
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Animal Feed
This protocol is adapted from established methods for the extraction of sulfonamides from medicated feedstuffs.[11][14]
-
Homogenization: Grind the feed sample to a fine powder using a grinder or mortar and pestle.
-
Extraction:
-
Centrifugation: Centrifuge the sample at 3,500-4,000 rpm for 15 minutes.[11][14]
-
Dilution and Filtration:
-
Carefully collect the supernatant.
-
Dilute an aliquot of the supernatant with water or the initial mobile phase. A high dilution factor (e.g., 1:1000) may be necessary depending on the expected concentration.[11]
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
-
-
Analysis: Inject the filtered sample into the LC-MS/MS system.
Protocol 2: Generic Sample Preparation of this compound from Plasma
This protocol outlines a general procedure for the extraction of drugs from a biological matrix like plasma using protein precipitation.
-
Protein Precipitation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to ensure the analyte is fully dissolved.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the reconstituted sample to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: A general workflow for LC-MS/MS analysis.
Caption: A decision tree for troubleshooting peak tailing.
Caption: Workflow for this compound sample preparation from animal feed.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. zefsci.com [zefsci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Sulfaguanidine Resistance in Bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating sulfaguanidine resistance in bacteria.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: Bacterial resistance to this compound, a type of sulfonamide antibiotic, primarily occurs through two mechanisms:
-
Target Modification: The most common mechanism involves mutations in the gene (folP) encoding the dihydropteroate synthase (DHPS) enzyme. DHPS is the target of sulfonamides, and these mutations reduce the binding affinity of this compound to the enzyme, rendering the drug less effective.
-
Acquisition of Resistant Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide-resistant genes (sul1, sul2, and sul3). These genes encode for alternative, drug-insensitive DHPS enzymes that can function even in the presence of this compound.
Q2: What are the main strategies to overcome this compound resistance?
A2: Several strategies are being explored to combat this compound resistance:
-
Combination Therapy: Using this compound in conjunction with other antimicrobial agents that have different mechanisms of action can create a synergistic effect, overcoming resistance.
-
Efflux Pump Inhibition: Efflux pumps are bacterial proteins that can expel antibiotics from the cell. Efflux pump inhibitors (EPIs) block these pumps, increasing the intracellular concentration of this compound.
-
Novel this compound Derivatives: Synthesizing new derivatives of this compound can lead to compounds with enhanced antimicrobial activity or the ability to evade existing resistance mechanisms.
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticle-based carriers can improve its delivery to the site of infection and enhance its efficacy against resistant bacteria.
Q3: How can I test for synergy between this compound and another antibiotic in my experiments?
A3: The checkerboard assay is a common method to determine the synergistic effect of two antimicrobial agents. This involves testing a range of concentrations of both drugs, alone and in combination, against a bacterial culture. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which indicates synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 1), indifference (1 < FICI ≤ 4), or antagonism (FICI > 4).[1]
Troubleshooting Guides
Combination Therapy
Issue: I am not observing a synergistic effect (FICI > 0.5) between this compound and my chosen antibiotic in a checkerboard assay.
| Possible Cause | Troubleshooting Step |
| Inappropriate antibiotic partner | The mechanism of action of the partner antibiotic may not be complementary to this compound. Consider using an antibiotic with a different target, such as a cell wall synthesis inhibitor (e.g., a β-lactam) or a protein synthesis inhibitor. |
| Incorrect concentration range | The tested concentrations may not cover the range where synergy occurs. Expand the range of concentrations for both this compound and the partner antibiotic in the checkerboard assay. |
| Experimental variability | Checkerboard assays can have inherent variability. Ensure consistent inoculum density, use fresh reagents, and perform the assay in triplicate to confirm the results.[2] |
| Antagonistic interaction | It is possible that the two drugs have an antagonistic relationship. If consistent results show an FICI > 4, this combination should be avoided. |
Efflux Pump Inhibitors (EPIs)
Issue: My potential efflux pump inhibitor (EPI) shows intrinsic antibacterial activity, making it difficult to assess its synergistic effect with this compound.
| Possible Cause | Troubleshooting Step |
| EPI has its own antibacterial properties | This is a known challenge with some EPIs. To differentiate between the EPI's own activity and its potentiation of this compound, perform the following: |
| 1. Determine the Minimum Inhibitory Concentration (MIC) of the EPI alone. | |
| 2. In the checkerboard assay, use the EPI at sub-inhibitory concentrations (e.g., 1/4 or 1/8 of its MIC) in combination with this compound. A significant reduction in the MIC of this compound at these non-toxic EPI concentrations suggests true efflux pump inhibition.[3] | |
| 3. Use a fluorescent dye accumulation assay (e.g., with ethidium bromide) to directly measure the effect of the EPI on efflux pump activity. An increase in intracellular fluorescence in the presence of the EPI indicates inhibition of efflux.[4][5] |
Novel Drug Delivery Systems
Issue: My this compound-loaded nanoparticles are not showing improved antibacterial activity compared to free this compound.
| Possible Cause | Troubleshooting Step |
| Low encapsulation efficiency | A significant portion of the this compound may not be encapsulated within the nanoparticles. Optimize the nanoparticle formulation process to improve drug loading. This can involve adjusting the polymer-to-drug ratio or the synthesis method. |
| Poor drug release | The nanoparticles may not be releasing the this compound effectively at the site of action. Characterize the drug release profile of your nanoparticles under different pH and temperature conditions to ensure release is occurring. For polymers like PLGA, the release can be biphasic with an initial burst release followed by a slower, sustained release.[6] |
| Nanoparticle instability | The nanoparticles may be aggregating or degrading prematurely. Characterize the stability of your nanoparticle suspension over time and under experimental conditions using techniques like Dynamic Light Scattering (DLS). |
| Interaction with bacterial cells | The nanoparticles may not be interacting effectively with the bacterial cells. Consider modifying the surface of the nanoparticles with targeting ligands to enhance their binding to the bacterial surface. |
Data Presentation
Table 1: In Vitro Synergistic Activity of Sulfonamides in Combination with Other Antibiotics
| Sulfonamide | Combination Agent | Bacterial Strain | FICI | Interpretation |
| Sulfadiazine | Colistin | Colistin-resistant E. coli | ≤ 0.5 | Synergy[7] |
| Sulfadiazine | Colistin | Colistin-resistant K. pneumoniae | ≤ 0.5 | Synergy[7] |
| Sulfamethoxazole | Trimethoprim | E. coli | ≤ 0.5 | Synergy |
| Sulfadiazine | Trimethoprim | E. coli | Not specified, but synergy demonstrated | Synergy[8][9] |
| Sulfonamide (unspecified) | Colistin | Colistin-resistant Enterobacteriaceae | Not specified, but synergy observed | Synergy[10] |
Note: Data for this compound in combination therapies is limited in the reviewed literature. Sulfadiazine and sulfamethoxazole are structurally related sulfonamides, and their synergistic activities suggest a potential for similar effects with this compound.
Table 2: Antibacterial Activity of Novel this compound Derivatives
| Derivative | Bacterial Strain | MIC (µM) |
| This compound-Pyridine Hybrid (Compound 2d) | Staphylococcus aureus | 4.69 |
| This compound-Pyridine Hybrid (Compound 3a) | Staphylococcus aureus | 9.77 |
| This compound-Pyridine Hybrid (Compound 2a) | Bacillus subtilis | 19.53 |
| This compound-Pyridine Hybrid (Compound 2d) | Bacillus subtilis | 9.38 |
(Source: Adapted from a study on novel this compound derivatives. The study reported a range of activities against various Gram-positive and Gram-negative bacteria.)
Experimental Protocols
Checkerboard Assay for Synergy Testing
Objective: To determine the in vitro synergistic activity of this compound in combination with another antibiotic.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Stock solutions of this compound and the partner antibiotic
Methodology:
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, serially dilute the partner antibiotic along the x-axis (e.g., columns 1-10) in MHB. Column 11 will contain no partner antibiotic, and column 12 will be a growth control (no antibiotics).
-
Serially dilute this compound along the y-axis (e.g., rows A-G) in MHB. Row H will contain no this compound.
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Add the diluted bacterial suspension to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of an antibiotic that inhibits visible growth.
-
Determine the MIC of this compound alone (in the column with no partner antibiotic) and the MIC of the partner antibiotic alone (in the row with no this compound).
-
For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of partner antibiotic in combination) / (MIC of partner antibiotic alone)
-
-
Calculate the FICI by summing the FIC values for each well: FICI = FIC of this compound + FIC of Partner Antibiotic.
-
The lowest FICI value is reported.
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Ethidium Bromide Accumulation Assay for Efflux Pump Inhibition
Objective: To assess the ability of a test compound to inhibit efflux pumps in bacteria.
Materials:
-
Fluorometer or fluorescence plate reader
-
Black, clear-bottom 96-well plates
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
Test compound (potential EPI)
-
Positive control (e.g., a known EPI like CCCP or PAβN)
Methodology:
-
Cell Preparation:
-
Harvest bacterial cells from a logarithmic phase culture by centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS to a desired optical density (e.g., OD600 of 0.5).
-
-
Assay Setup:
-
In the 96-well plate, add the bacterial suspension to each well.
-
Add the test compound at various concentrations to the respective wells. Include wells with no compound (negative control) and wells with the positive control EPI.
-
Add EtBr to all wells at a final concentration that is a known substrate for the efflux pump being studied.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometer and measure the fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for EtBr.
-
After a baseline is established, add glucose to all wells to energize the efflux pumps and continue to monitor fluorescence.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
A lower rate of fluorescence decrease in the presence of the test compound compared to the negative control indicates inhibition of EtBr efflux.
-
Compare the effect of the test compound to the positive control.
-
Mandatory Visualizations
Caption: Workflow for the checkerboard assay to determine antibiotic synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caister.com [caister.com]
- 4. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 5. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. New therapy from old drugs: synergistic bactericidal activity of sulfadiazine with colistin against colistin-resistant bacteria, including plasmid-mediated colistin-resistant mcr-1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergy between sulphonamide and trimethoprim in the presence of pus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy between sulphonamide and trimethoprim in the presence of pus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Activity of Colistin-Containing Combinations against Colistin-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
dealing with matrix effects in sulfaguanidine quantification
Technical Support Center: Sulfaguanidine Quantification
Welcome to the technical support center for this compound quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] In the context of this compound quantification, particularly with liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either ion suppression or ion enhancement.[1][5] This interference can significantly impact the accuracy, precision, and sensitivity of your results, potentially leading to an underestimation or overestimation of the this compound concentration.[2][6][7]
Q2: What are the common causes of matrix effects in bioanalysis?
A2: Matrix effects are primarily caused by endogenous or exogenous components in the biological sample that co-elute with this compound and interfere with its ionization.[8] Common sources include:
-
Endogenous components: Phospholipids, salts, proteins, and metabolites naturally present in biological matrices like plasma, urine, or tissue.[8]
-
Exogenous components: Anticoagulants, dosing vehicles, and co-administered drugs.[8]
-
Sample preparation materials: Contaminants from solvents, reagents, or solid-phase extraction (SPE) cartridges.[9]
Q3: How can I determine if my this compound assay is affected by matrix effects?
A3: There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[10][11] A constant flow of a this compound standard solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any deviation in the baseline signal of this compound indicates a matrix effect.[10]
-
Post-Extraction Spike: This is a quantitative assessment.[8][10] You compare the response of this compound spiked into a pre-extracted blank matrix sample with the response of this compound in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.[3]
Q4: What is a stable isotope-labeled internal standard, and can it help with matrix effects for this compound?
A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavy isotope, such as ¹³C or ²H (deuterium).[12][13] SIL internal standards like this compound-¹³C₆ or this compound-d₄ are considered the gold standard for compensating for matrix effects.[12][14][15] Because they have nearly identical physicochemical properties to this compound, they co-elute and experience the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL internal standard signal, the variability caused by matrix effects can be effectively normalized.[15]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible this compound quantification results.
This issue is often a primary indicator of variable matrix effects between samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound quantification.
Corrective Actions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS such as this compound-¹³C₆ or this compound-d₄ is the most effective way to compensate for matrix effects.[12][14][15]
-
Optimize Sample Preparation: Improve the cleanup procedure to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): Use a more selective SPE sorbent. Molecularly imprinted polymers (MIPs) specific for this compound can offer high selectivity.[16][17]
-
Liquid-Liquid Extraction (LLE): Adjust the pH and solvent polarity to better isolate this compound from matrix interferences.[18][19]
-
Protein Precipitation (PPT): While simple, PPT is less clean. If used, consider a subsequent cleanup step.
-
-
Optimize Chromatographic Conditions: Modify the LC method to separate this compound from co-eluting matrix components.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between this compound and interfering peaks.
-
Column Chemistry: Test a different column with an alternative stationary phase chemistry.
-
Issue 2: Poor sensitivity and high limit of quantification (LOQ) for this compound.
This can be caused by significant ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity in this compound analysis.
Corrective Actions:
-
Chromatographic Separation: Use the post-column infusion technique to identify the retention time windows where ion suppression is most severe. Adjust your chromatographic method to ensure that this compound elutes outside of these zones.[10][11]
-
Enhanced Sample Cleanup: Implement a more rigorous sample preparation method to remove the specific matrix components causing the ion suppression.[6] Techniques like LLE or SPE are generally more effective at this than protein precipitation.[18][19]
-
Reduce Sample Injection Volume: Injecting a smaller volume of the sample extract can sometimes lessen the impact of the matrix effect, although this may also reduce the analyte signal.[11]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing matrix effects.[6][11]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, tissue homogenate) and perform the complete extraction procedure. In the final, clean extract, spike this compound to the same concentration as in Set A.
-
Set C (Blank Matrix): Inject a fully processed blank matrix sample to check for interferences at the retention time of this compound.
-
-
LC-MS/MS Analysis: Analyze multiple replicates (n≥5) of each set under the same LC-MS/MS conditions.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula:
MF = (Peak Area in Set B) / (Peak Area in Set A)
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion suppression |
| MF > 1 | Ion enhancement |
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
Objective: To extract this compound from a biological matrix (e.g., plasma) while minimizing co-extraction of interfering components.
Methodology:
-
Sample Aliquot: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., this compound-¹³C₆) to each sample.
-
pH Adjustment (Optional but Recommended): Adjust the sample pH to optimize the extraction of this compound.
-
Extraction Solvent Addition: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate). The choice of solvent is critical and should be optimized.
-
Vortexing: Vortex the tubes for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment for this compound quantification in human plasma.
| Sample Set | Mean Peak Area (n=5) | Standard Deviation | %RSD |
| Set A: Neat Solution (100 ng/mL) | 1,520,450 | 45,613 | 3.0% |
| Set B: Post-Extraction Spike (100 ng/mL) | 988,292 | 59,297 | 6.0% |
Calculated Matrix Factor (MF):
MF = 988,292 / 1,520,450 = 0.65
References
- 1. tandfonline.com [tandfonline.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. nebiolab.com [nebiolab.com]
- 6. eijppr.com [eijppr.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Home - Cerilliant [cerilliant.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and application of this compound-imprinted polymer on solid-phase extraction of pharmaceuticals from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. acgpubs.org [acgpubs.org]
improving the yield of sulfaguanidine synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of sulfaguanidine synthesis reactions.
Troubleshooting Guides
This section addresses common issues encountered during this compound synthesis, offering potential causes and solutions.
Problem 1: Low Product Yield
A lower than expected yield of this compound is a frequent challenge. The table below outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reactant Molar Ratios: Ensure the optimal molar ratio of reactants is used. For the reaction of p-aminobenzenesulfonamide with guanidine hydrochloride, a molar ratio of 1:1 to 1:1.3 is recommended.[1] For the industrial method using sulfanilamide, sodium carbonate, and guanidine nitrate, a molar ratio of (1.2-1.5):1.0:(1.5-1.8) is suggested.[2] - Optimize Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. For the iodide-catalyzed aqueous synthesis, a reaction time of 2-3 hours at 40-65°C is recommended.[1] The industrial fusion method requires 1-3 hours at 125-145°C.[2] Monitor the reaction progress using techniques like TLC or HPLC. - Ensure Efficient Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Use appropriate stirring speed and equipment for the reaction scale. |
| Side Reactions | - Control Reaction Temperature: Elevated temperatures can promote the formation of byproducts. Maintain the recommended temperature range for the specific synthesis method. The industrial fusion method, for instance, is conducted at high temperatures which can lead to more impurities if not well-controlled.[1][2] - Use of appropriate catalyst: The choice and concentration of the catalyst are crucial. For the aqueous phase synthesis, potassium iodide or sodium iodide is effective.[1] For other methods, the use of undisclosed catalysts and promoters has been shown to reduce side reactions by lowering the required reaction temperature.[2] |
| Product Loss During Workup | - Optimize Crystallization/Precipitation: Ensure complete precipitation of the product. Cooling the reaction mixture to 20-30°C before filtration is crucial for the industrial method.[2] For the aqueous method, concentrating the reaction volume and cooling before filtration maximizes recovery.[3] - Washing Solvent: Use a cold solvent for washing the crude product to minimize dissolution of this compound. Washing with cold water is a common practice.[3] |
Problem 2: Product Discoloration
The final this compound product should be a white to off-white crystalline powder.[2][4] Discoloration indicates the presence of impurities.
| Potential Cause | Troubleshooting Steps |
| Presence of Oxidized Impurities | - Use High-Purity Starting Materials: Ensure the purity of sulfanilamide and other reactants, as impurities can lead to colored byproducts. - Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Degradation of Product | - Control Temperature During Drying: Excessive heat during the drying process can cause degradation and discoloration. Dry the purified product at a moderate temperature (e.g., 70°C).[5] |
| Ineffective Decolorization | - Optimize Activated Carbon Treatment: The amount of activated carbon and the treatment time are critical for removing colored impurities. Use an appropriate amount of activated carbon (e.g., around 0.5% of the crude product's weight) and ensure sufficient contact time with heating.[1][3] - Filtration: After charcoal treatment, ensure the hot filtration is performed efficiently to remove all carbon particles. |
Problem 3: High Impurity Content
High levels of impurities can affect the product's quality and pharmacological activity.
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Optimize Reaction Stoichiometry and Conditions: As with low yield, ensure optimal molar ratios, reaction time, and temperature to drive the reaction to completion. |
| Formation of Side Products | - Sulfanilic Acid Formation: Hydrolysis of the sulfonamide group can lead to the formation of sulfanilic acid. Control the pH and temperature during the reaction and workup to minimize this. - Dicyandiamide Impurities: In syntheses starting from dicyandiamide, residual starting material can be an impurity.[6][7] Ensure the initial reaction to form guanidine nitrate is complete. |
| Inefficient Purification | - Recrystallization: Perform recrystallization from a suitable solvent, such as water, to remove impurities.[3] The solubility of this compound in boiling water is significantly higher than in cold water, which allows for effective purification.[2] - Washing: Thoroughly wash the filtered crystals with cold water to remove soluble impurities. Washing until the pH of the filtrate is neutral (7.0-7.5) is recommended.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthesis routes are:
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Industrial Fusion Method: This involves the reaction of sulfanilamide and guanidine nitrate in the presence of sodium carbonate at high temperatures (125-145°C).[2] This method can be improved by the use of catalysts and promoters to lower the reaction temperature and time.[2]
-
Aqueous Phase Synthesis: This is a one-step method where p-aminobenzenesulfonamide reacts with guanidine hydrochloride in water, catalyzed by an iodide salt like potassium iodide or sodium iodide, at a lower temperature (40-65°C).[1]
Q2: What is the role of the catalyst in the aqueous phase synthesis of this compound?
A2: In the aqueous phase synthesis, potassium iodide or sodium iodide acts as a catalyst to facilitate the reaction between p-aminobenzenesulfonamide and guanidine hydrochloride, allowing the reaction to proceed at a lower temperature and with a shorter reaction time.[1]
Q3: How can I remove colored impurities from my this compound product?
A3: Treatment with activated carbon is an effective method for removing colored impurities. The crude this compound is dissolved in hot water, and a small amount of activated carbon is added. The mixture is boiled for a short period and then filtered while hot to remove the carbon and the adsorbed impurities. The purified this compound crystallizes upon cooling.[3]
Q4: What are the critical safety precautions to take during this compound synthesis?
A4: It is essential to handle all chemicals with care, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3] The reactions should be carried out in a well-ventilated fume hood. Guanidine nitrate is an oxidizing agent and can be explosive under certain conditions, so it should be handled with caution and stored away from flammable materials.
Q5: How can I monitor the progress of the this compound synthesis reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the appearance of the product.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Industrial Fusion Method | Aqueous Phase Synthesis with Iodide Catalyst |
| Starting Materials | Sulfanilamide, Guanidine Nitrate, Sodium Carbonate | p-Aminobenzenesulfonamide, Guanidine Hydrochloride |
| Catalyst | Not specified (proprietary) or none | Potassium Iodide or Sodium Iodide[1] |
| Solvent | None (fusion) | Water[1] |
| Reaction Temperature | 125-145°C[2] | 40-65°C[1] |
| Reaction Time | 1-3 hours[2] | 2-3 hours[1] |
| Reported Yield | Up to 94.38%[2] | Up to 96.3%[3] |
Table 2: Effect of Reactant Molar Ratio and Temperature on Crude Yield (Aqueous Phase Synthesis)
| Molar Ratio (p-aminobenzenesulfonamide:guanidine HCl) | Catalyst (Potassium Iodide) | Temperature (°C) | Reaction Time (hours) | Crude Yield (%) |
| 1 : 0.55 | 0.086 g (for 17.2 g p-aminobenzenesulfonamide) | 55 | 2 | 96.3[3] |
| 1 : 0.72 | 90 g (for 17.2 kg p-aminobenzenesulfonamide) | 65 | 3 | 94.5[3] |
Experimental Protocols
Protocol 1: Aqueous Phase Synthesis of this compound using Potassium Iodide Catalyst
This protocol is based on the one-step synthesis method described in the patent literature.[1][3]
Materials:
-
p-Aminobenzenesulfonamide (Sulfanilamide)
-
Guanidine Hydrochloride
-
Potassium Iodide
-
Deionized Water
-
Activated Carbon
-
Hydrochloric Acid (for pH adjustment if necessary)
-
Sodium Hydroxide (for pH adjustment if necessary)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-aminobenzenesulfonamide (1 molar equivalent), guanidine hydrochloride (1.1 molar equivalents), and potassium iodide (approximately 0.5% by weight of the p-aminobenzenesulfonamide).
-
Dissolution: Add a sufficient amount of deionized water to dissolve the reactants (e.g., approximately 5-6 mL per gram of p-aminobenzenesulfonamide).
-
Reaction: Heat the mixture to 55-65°C with constant stirring. Maintain this temperature for 2-3 hours.
-
Concentration: After the reaction is complete, concentrate the reaction mixture to about one-third of its original volume by distillation under reduced pressure.
-
Crystallization: Allow the concentrated solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the crude this compound.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with several small portions of cold deionized water.
-
Purification (Recrystallization):
-
Transfer the crude product to a beaker and add deionized water.
-
Heat the suspension to boiling to dissolve the this compound.
-
Add a small amount of activated carbon (approximately 0.5% w/w of the crude product) and continue to boil for 5-10 minutes.
-
Filter the hot solution through a pre-heated funnel to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to complete crystallization.
-
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in an oven at a moderate temperature (e.g., 70°C) to a constant weight.
Safety Precautions:
-
Perform all steps in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust from the powdered reagents.
-
Guanidine hydrochloride can be irritating; handle with care.
Visualizations
Caption: Experimental workflow for the aqueous phase synthesis of this compound.
Caption: Logical relationship for troubleshooting low this compound yield.
References
- 1. CN103012224A - Production process of medicinal sulphaguanidine - Google Patents [patents.google.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.it [fishersci.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 57-67-0 [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
method for removing sulfaguanidine impurities from a sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from sulfaguanidine samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound can include unreacted starting materials, byproducts from the synthesis process, and degradation products. A notable impurity, particularly in syntheses involving sulfamethazine, is sulfamethazine itself. Another common impurity is sulfanilamide, a precursor in many sulfonamide syntheses.[1][2] Related substances and degradation products can also be present.
Q2: What is the most straightforward method for general purification of this compound?
A2: Recrystallization from hot water is a simple and effective method for the general purification of this compound.[3] this compound's solubility significantly increases in hot water compared to cold water, allowing for the separation of less soluble impurities and the formation of pure crystals upon cooling.
Q3: How can I remove colored impurities from my this compound sample?
A3: Treatment with activated carbon is an effective method for removing colored impurities. Activated carbon has a high surface area that adsorbs colored compounds and other organic impurities from the solution. This is typically done by adding powdered activated carbon to a solution of the crude this compound, followed by hot filtration to remove the carbon particles before recrystallization.[4][5]
Q4: Is it possible to remove sulfamethazine as an impurity from this compound?
A4: Yes, a specific method utilizing dilute aqueous ammonium hydroxide can be employed to separate this compound from sulfamethazine. This process takes advantage of the differential solubility of the two compounds in the basic solution at controlled temperatures.[4]
Q5: What are the advanced methods for ensuring high purity of this compound for pharmaceutical applications?
A5: For achieving high purity suitable for pharmaceutical use, a combination of methods is often employed. This can include initial recrystallization, treatment with activated carbon, followed by filtration through membranes of specific pore sizes (e.g., 0.45 µm and 0.22 µm). This multi-step process effectively removes insoluble particles, microorganisms, and bacterial endotoxins.[6]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound Crystals | - Too much solvent was used, leading to a significant amount of product remaining in the mother liquor.- The cooling process was too rapid, preventing complete crystallization. | - Concentrate the mother liquor by carefully evaporating some of the solvent and attempt a second crystallization.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Crystals Appear Oily or Impure | - The solution was not sufficiently saturated before cooling.- The cooling was too fast, trapping impurities within the crystal lattice.- Insoluble impurities were not removed before crystallization. | - Re-dissolve the crystals in the minimum amount of hot solvent and recrystallize.- Ensure a slow cooling rate.- Perform a hot filtration step to remove any insoluble matter before allowing the solution to cool. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent).- The solution is too dilute. | - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound.- Boil off some of the solvent to increase the concentration and allow it to cool again. |
Activated Carbon Treatment
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Colored Impurities Remain After Treatment | - Insufficient amount of activated carbon was used.- The contact time with the activated carbon was too short. | - Increase the amount of activated carbon used (typically 1-2% w/w of the solute).- Increase the stirring/reflux time after adding the activated carbon. |
| Fine Carbon Particles in the Final Product | - The filter paper used for hot filtration had too large a pore size.- The filtration setup was not properly sealed, allowing carbon to bypass the filter. | - Use a finer grade of filter paper or a Celite pad to aid filtration.- Ensure the filter paper is properly seated in the funnel and the setup is secure. |
Membrane Filtration
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow Filtration Rate | - The membrane is clogged with particulate matter.- The viscosity of the solution is too high. | - Pre-filter the solution through a coarser filter before using a fine membrane filter.- Dilute the solution if possible without causing precipitation of the product. |
| Membrane Rupture | - Excessive pressure was applied to the filtration system. | - Monitor and control the pressure applied during filtration, keeping it within the manufacturer's recommended limits for the membrane. |
Experimental Protocols
Recrystallization from Hot Water
This protocol is suitable for general purification of this compound from non-colored, less soluble impurities.
Methodology:
-
Dissolution: In a fume hood, weigh the crude this compound sample and place it in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the this compound is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a Buchner funnel and a filter flask. Place a piece of filter paper in the funnel and wet it with a small amount of hot water. Quickly pour the hot this compound solution through the funnel.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (190-193 °C).
Purification using Activated Carbon and Membrane Filtration
This protocol is designed to remove colored impurities, insoluble matter, and microbial contaminants to yield high-purity this compound.
Methodology:
-
Dissolution: Dissolve the crude this compound in an appropriate volume of hot deionized water as described in the recrystallization protocol.
-
Activated Carbon Treatment: Add powdered activated carbon (approximately 1-2% of the weight of the this compound) to the hot solution. Stir the mixture and gently boil for 15-30 minutes.
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated Buchner funnel containing a layer of Celite or fine filter paper to remove the activated carbon.
-
Membrane Filtration:
-
Pass the hot, clear filtrate through a 0.45 µm membrane filter to remove fine insoluble impurities.
-
Subsequently, pass the solution through a 0.22 µm membrane filter for sterilization and removal of any remaining fine particles and potential bacterial endotoxins.
-
-
Crystallization: Allow the filtered solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect, wash, and dry the purified crystals as described in the recrystallization protocol.
Separation of this compound from Sulfamethazine Impurity
This protocol utilizes the difference in solubility in a basic solution to separate this compound from sulfamethazine.
Methodology:
-
Dissolution: Prepare a dilute aqueous solution of ammonium hydroxide. Add the mixture of this compound and sulfamethazine to this solution.
-
Heating and Filtration: Gently warm the mixture to a temperature between 50°C and 90°C with stirring.[4] At this temperature, sulfamethazine and some impurities will dissolve, while a portion of the this compound may remain undissolved along with other insoluble impurities. Filter the warm solution to remove any undissolved solids.
-
Crystallization of this compound: Allow the filtrate to cool to room temperature. This compound will precipitate out of the solution.
-
Isolation: Collect the precipitated this compound by filtration and wash it with cold deionized water until the washings are neutral.
-
Drying: Dry the purified this compound. The expected melting point of the recovered this compound can be in the range of 170-185°C, with a recovery of around 20% depending on the initial mixture composition.[4]
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Typical Impurities Removed | Expected Purity Improvement | Reported Recovery | Key Parameters |
| Recrystallization from Hot Water | Less soluble organic and inorganic impurities. | Significant improvement for moderately impure samples. | Yield can be variable depending on the amount of solvent used. | Solvent volume, cooling rate. |
| Activated Carbon Treatment | Colored impurities, high molecular weight organic compounds. | High, especially for samples with colored contaminants. | Can be high if the procedure is optimized. | Amount of activated carbon, contact time, filtration efficiency. |
| Membrane Filtration (0.45/0.22 µm) | Insoluble particles, bacteria, endotoxins. | Produces a highly purified, sterile product. | High, as it is a physical separation method. | Membrane pore size, applied pressure. |
| Ammonium Hydroxide Treatment | Specifically sulfamethazine. | Effective for separating sulfamethazine from this compound. | ~20% for this compound recovery from a reaction mixture.[4] | Ammonium hydroxide concentration, temperature. |
Visualizations
Caption: Workflow for high-purity this compound production.
Caption: Troubleshooting logic for this compound recrystallization.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Insights into this compound in the Solid State: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2521096A - Recovery of sulfamethazine and this compound - Google Patents [patents.google.com]
- 5. Removal of tetracycline and sulfonamide classes of antibiotic compound by powdered activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
optimizing temperature for sulfaguanidine crystallization
Welcome to the technical support center for sulfaguanidine crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for crystallizing this compound?
The optimal temperature depends on the desired polymorphic form. This compound has multiple polymorphs, with their thermodynamic stability being temperature-dependent. Anhydrous Form II (AH-II) is the most stable polymorph at room temperature and below, while Anhydrous Form I (AH-I) is stable at higher temperatures.[1][2][3] For cooling crystallization, a slow and controlled cooling rate (e.g., 0.2 °C/min) is recommended to obtain crystals of good quality.[1][2]
Q2: Which solvent should I use for this compound crystallization?
This compound's solubility varies significantly with the solvent and temperature. It is sparingly soluble in water at room temperature (approximately 1 g/L at 25°C) but its solubility increases substantially in boiling water (approximately 100 g/L at 100°C). It is slightly soluble in ethanol and acetone and readily soluble in dilute mineral acids. Due to its low solubility in many organic solvents, obtaining a high yield can be challenging.[1][2] The choice of solvent will also influence the resulting polymorph or solvate. For instance, crystallization from water under non-anhydrous conditions often yields the monohydrate form (Hy1-I).[1][2]
Q3: How can I avoid the formation of the monohydrate form (Hy1-I)?
The formation of the monohydrate is a common issue when using solvents that contain water, or when experiments are conducted in a humid atmosphere. To obtain an anhydrous polymorph, it is crucial to use anhydrous solvents and to work under dry conditions (e.g., using a glove box or dry nitrogen atmosphere).[1][2]
Q4: What are the different known polymorphs of this compound?
This compound is known to exhibit complex polymorphism. At least five anhydrous polymorphs (AH-I, AH-II, AH-III, AH-IV, AH-V), two monohydrate polymorphs (Hy1-I and Hy1-II), and several solvates have been identified.[1][2][3] The stability and formation of these forms are sensitive to temperature, solvent, and the presence of moisture.
Troubleshooting Guides
This section addresses specific problems you might encounter during this compound crystallization.
Issue 1: Low or No Crystal Yield
| Potential Cause | Recommended Solution |
| Insufficient Supersaturation: The concentration of this compound in the solvent is too low. | Reduce the amount of solvent used to dissolve the this compound. If crystallization has already been attempted, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4] |
| High Solubility in Mother Liquor: A significant amount of this compound remains dissolved in the solvent after cooling. | Cool the solution to a lower temperature (e.g., using an ice bath, 5°C) to decrease solubility and promote further crystallization.[1][2] Consider performing a second crop crystallization by concentrating the mother liquor.[4] |
| Inappropriate Solvent Choice: this compound has very low solubility in the chosen solvent even at elevated temperatures. | Consult solubility data and select a more suitable solvent or solvent mixture. Water, ethanol, and acetone are common starting points.[1][2] |
Issue 2: Formation of the Wrong Polymorph or a Hydrate
| Potential Cause | Recommended Solution |
| Presence of Water: Crystallization from a non-anhydrous solvent or in a humid environment. | This is the most common cause for obtaining the monohydrate (Hy1-I).[1][2] Ensure all solvents are anhydrous and perform the crystallization under a dry atmosphere. |
| Incorrect Crystallization Temperature: The temperature used favors the formation of a different polymorph. | Control the temperature based on the known stability of the desired polymorph. For the thermodynamically stable room temperature form (AH-II), crystallize at lower temperatures. For the high-temperature stable form (AH-I), crystallize from a high-temperature solution.[1][2][3] |
| Kinetic vs. Thermodynamic Control: A metastable polymorph is crystallizing faster than the stable form. | Employ a very slow cooling rate (e.g., 0.2 °C/min) to favor the formation of the most thermodynamically stable polymorph at that temperature.[1][2] Alternatively, conduct slurry experiments where the solid is stirred in a solvent over time, allowing for conversion to the most stable form.[1][2] |
Issue 3: Small, Poorly-Defined, or Needle-Like Crystals
| Potential Cause | Recommended Solution |
| Rapid Cooling: The solution was cooled too quickly, leading to rapid nucleation and the formation of many small crystals. | Decrease the cooling rate. A slower cooling process allows for more orderly crystal growth and larger crystals. A rate of 0.2 °C/min has been used successfully in solubility studies.[1][2][5] |
| High Level of Supersaturation: The concentration of this compound is too high, causing it to "crash out" of solution. | Use slightly more solvent to reduce the initial level of supersaturation. The goal is to be in the metastable zone where crystal growth is favored over nucleation.[6] |
| Agitation/Disturbance: Vibrations or agitation during the cooling process can induce excessive nucleation. | Ensure the crystallization vessel is left in a stable, vibration-free environment during the growth phase.[6][7] |
Data and Protocols
This compound Polymorph Stability
| Polymorph | Stability | Notes |
| Anhydrate II (AH-II) | Thermodynamically stable at room temperature and low temperatures.[1][2][3] | Often the desired form for pharmaceutical applications at ambient conditions. |
| Anhydrate I (AH-I) | Thermodynamically stable at higher temperatures.[1][2][3] | Can be obtained by crystallization from the melt or high-temperature solution crystallization. |
| Monohydrate I (Hy1-I) | Predominant form when crystallizing from aqueous solutions or in the presence of moisture.[1][2] | Its formation can be avoided by using anhydrous conditions. |
| Other Anhydrates & Solvates | Various solvates (e.g., with THF, methanol, ethanol, acetone) have been identified.[1][2] | These can sometimes be used as intermediates to obtain specific anhydrous polymorphs through controlled desolvation.[1][2] |
Solubility of this compound in Water
| Temperature | Approximate Solubility (g / 100 mL) |
| 25 °C | ~ 0.1 |
| 100 °C | ~ 10.0 |
This table provides approximate values based on available data. For precise work, it is recommended to determine the solubility curve experimentally.
Experimental Protocols
Protocol 1: Cooling Crystallization for Determining Optimal Temperature
This protocol is designed to determine the temperature-dependent solubility of this compound in a given solvent and to obtain crystals of a specific polymorph.
-
Preparation: Place a known mass of this compound (e.g., 100 mg) and a small magnetic stir bar into a vial.
-
Solvent Addition: Add a precise volume of the chosen anhydrous solvent (e.g., 1 mL of ethanol).
-
Heating Cycle: Place the sealed vial in a temperature-controlled crystallization unit (e.g., Crystal16). Heat the solution at a controlled rate (e.g., 0.2 °C/min) until all solids are completely dissolved. The temperature at which the last crystals dissolve is the saturation temperature for that concentration.
-
Cooling Cycle: Once a clear solution is obtained, cool the solution at a slow, controlled rate (e.g., 0.2 °C/min).
-
Nucleation and Growth: The temperature at which crystals first reappear is the nucleation temperature. Continue cooling to the desired final temperature (e.g., 5°C) to maximize the yield.
-
Isolation and Analysis: Isolate the crystals by filtration and dry them under vacuum. Analyze the crystalline form using techniques such as Powder X-ray Diffraction (PXRD) to identify the polymorph.
-
Optimization: Repeat the experiment with different final temperatures to target specific polymorphs based on their known thermal stability.
Protocol 2: Melt Crystallization and Annealing
This method can be used to produce different anhydrous polymorphs that may not be accessible from solution.
-
Melting: Place a sample of this compound (starting with any form, e.g., AH-I) on a hot stage microscope or in a DSC pan. Heat the sample above its melting point (~190-193 °C) to obtain a clear melt.
-
Cooling: Rapidly cool the melt to a specific annealing temperature (e.g., 70°C, 90°C, 110°C, or 130°C).
-
Annealing: Hold the sample at the chosen annealing temperature for an extended period (e.g., 60 minutes) to allow for crystallization and potential phase transformations.
-
Analysis: Analyze the resulting solid forms. This method may produce a mixture of polymorphs (e.g., AH-I, AH-II, and AH-III), with the proportions depending on the annealing temperature and time.
Visualizations
References
- 1. Comprehensive Insights into this compound in the Solid State: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. unifr.ch [unifr.ch]
- 7. Advice for Crystallization [chem.uni-potsdam.de]
Technical Support Center: Enhancing the Antibacterial Spectrum of Sulfaguanidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the antibacterial spectrum of sulfaguanidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized this compound derivative shows poor solubility in standard media for antibacterial assays. What can I do?
A1: Poor aqueous solubility is a common challenge. Here are a few troubleshooting steps:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is frequently used to dissolve sulfonamide derivatives for in vitro testing.[1][2] Prepare a concentrated stock solution in DMSO and then dilute it in your testing medium. Ensure the final concentration of DMSO does not affect bacterial growth.
-
pH Adjustment: The solubility of sulfonamides can be pH-dependent. Try adjusting the pH of your medium to see if it improves solubility.
-
Salt Formation: Consider converting your derivative into a more soluble salt form, if chemically feasible.
-
Structural Modification: For future derivatives, consider incorporating hydrophilic functional groups into the molecular structure to enhance aqueous solubility.
Q2: I am not observing a clear zone of inhibition in my agar disc diffusion assay. What are the potential reasons?
A2: Several factors could contribute to a lack of a clear inhibition zone:
-
Compound Inactivity: The derivative may not possess antibacterial activity against the tested strains at the concentration used.
-
Insufficient Concentration: The concentration of the compound on the disc may be too low. It's advisable to test a range of concentrations. For some sulfonamide derivatives, concentrations as high as 500 μg per disc have been used to observe an effect.[1]
-
Diffusion Issues: The compound might not be diffusing properly through the agar. This could be due to its molecular weight, charge, or solubility.
-
Resistant Bacterial Strain: The microorganism you are testing against may be resistant to sulfonamides.[3][4] It's good practice to include a control strain with known susceptibility.
-
Experimental Error: Double-check your experimental setup, including the preparation of the bacterial inoculum, the agar plate preparation, and the incubation conditions.
Q3: My this compound derivative is active against Gram-positive bacteria but shows little to no activity against Gram-negative bacteria. How can I broaden its spectrum?
A3: This is a common observation, as the outer membrane of Gram-negative bacteria can act as a permeability barrier. To broaden the spectrum:
-
Structural Modifications: Introducing certain chemical moieties can enhance penetration through the Gram-negative outer membrane. For instance, creating hybrid molecules by combining this compound with other pharmacophores like pyridine-2-one or 2-imino-2H-chromene-3-carboxamide has shown promise in enhancing activity against both Gram-positive and Gram-negative bacteria.[5][6]
-
Inhibition of Efflux Pumps: Gram-negative bacteria often utilize efflux pumps to expel antimicrobial agents. Co-administration of your derivative with a known efflux pump inhibitor could enhance its activity.
-
Dual-Targeting Approach: Design derivatives that inhibit multiple essential bacterial pathways. For example, compounds that act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR) have demonstrated a broader spectrum of activity.[5][7]
Q4: How can I overcome bacterial resistance to my this compound derivatives?
A4: Bacterial resistance is a significant hurdle.[4][8][9] Strategies to overcome it include:
-
Combination Therapy: Combining your this compound derivative with other antibiotics can create a synergistic effect and combat resistance.[4] For example, trimethoprim is often used in combination with sulfamethoxazole.
-
Targeting Alternative Pathways: Design derivatives that inhibit different enzymes in the folic acid synthesis pathway or target entirely different cellular processes.
-
Hybrid Molecules: As mentioned, creating hybrid compounds can result in molecules with multiple mechanisms of action, making it more difficult for bacteria to develop resistance.[5][6]
Troubleshooting Guides
Synthesis and Characterization
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield during synthesis. | Incomplete reaction, side reactions, or suboptimal reaction conditions. | Ensure all reagents are pure and dry. Optimize reaction parameters such as temperature, time, and catalyst. Consider using a different synthetic route. |
| Difficulty in purifying the final compound. | Presence of closely related impurities or unreacted starting materials. | Employ different purification techniques like column chromatography with varying solvent systems or recrystallization from different solvents. |
| Inconsistent spectral data (NMR, MS, IR). | Presence of impurities, residual solvent, or incorrect structural assignment. | Re-purify the compound. Ensure the sample is completely dry before analysis. Carefully re-examine the spectral data for consistency with the expected structure. |
Antibacterial Activity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in MIC values between experimental repeats. | Inconsistent inoculum size, variations in media preparation, or errors in serial dilutions. | Standardize the inoculum density using McFarland standards. Prepare fresh media for each experiment. Use calibrated pipettes for dilutions. |
| No activity observed even at high concentrations. | The compound may be inherently inactive, or it might be degrading in the assay conditions. | Confirm the stability of your compound in the assay medium and under incubation conditions. Test against a wider range of bacterial species, including known susceptible strains. |
| Unexpectedly high activity against a known resistant strain. | Potential for off-target effects, or the compound may have a novel mechanism of action that bypasses the resistance mechanism. | Conduct further mechanistic studies to understand how the compound is inhibiting bacterial growth. |
Quantitative Data Summary
The following tables summarize the antibacterial activity of various this compound derivatives from cited literature, providing a comparative overview.
Table 1: Inhibition Zones of Selected Sulfonamide Derivatives against S. aureus [1]
| Compound | Concentration (μ g/disc ) | Inhibition Zone Diameter (mm) | Susceptibility (Resistant/Intermediate/Susceptible) |
| Compound I | 500 | 12-28 | 1(2%) R, 7(14%) I, 42(84%) S |
| Compound II | 500 | 11-25 | 3(6%) R, 22(44%) I, 25(50%) S |
| Compound III | 500 | 11-19 | 13(26%) R, 19(38%) I, 18(36%) S |
| Compound IV | 500 | 0-11 | 50(100%) R, 0(0%) I, 0(0%) S |
| Trimethoprim-Sulphamethoxazole | 25 | 21.5-32.5 | 0(0%) R, 0(0%) I, 50(100%) S |
Table 2: MIC Values of Novel this compound Hybrids against Various Pathogens [5][7]
| Compound | S. aureus (MIC, µM) | B. subtilis (MIC, µM) | E. coli (MIC, µM) | P. aeruginosa (MIC, µM) | C. albicans (MIC, µM) |
| 2a | 62.5 | 125 | 62.5 | 125 | 125 |
| 2b | 31.25 | 62.5 | 31.25 | 62.5 | 62.5 |
| 2d | 15.62 | 31.25 | 15.62 | 31.25 | 31.25 |
| 3a | 31.25 | 62.5 | 31.25 | 62.5 | 62.5 |
| 8 | 62.5 | 125 | 62.5 | 125 | 125 |
| 11 | 15.62 | 31.25 | 15.62 | 31.25 | 31.25 |
| Tetracycline | 3.9 | 7.81 | 3.9 | 7.81 | - |
| Amphotericin B | - | - | - | - | 7.81 |
Experimental Protocols
General Procedure for Synthesis of Sulfonamide Derivatives
This protocol is a generalized procedure based on common synthetic strategies.[1]
-
Dissolution: Dissolve the substituted aniline (0.06 mol) in 30 ml of benzene.
-
Addition: Add p-toluenesulfonyl chloride (0.06 mol) in 20 ml of benzene to the solution.
-
Reflux: Slowly add dry pyridine (0.06 mol) in 20 ml of benzene and reflux the mixture for 4 hours.
-
Solvent Removal: Remove the solvent to obtain a solid.
-
Extraction: Dissolve the solid in a 10% (w/v) NaOH solution and extract with chloroform.
-
Acidification: Acidify the aqueous solution with HCl to obtain the raw sulfonamide.
-
Recrystallization: Recrystallize the raw product from an ethanol-water mixture to yield the pure sulfonamide derivative.
Protocol for Agar Disc Diffusion Method
This method is used to qualitatively assess the antibacterial activity.[1][10]
-
Media Preparation: Prepare Sensitest agar plates and dry them at 35-36°C for approximately 30 minutes.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the bacterial suspension onto the surface of the agar plates.
-
Disc Application: Aseptically place sterile filter paper discs (6 mm diameter) impregnated with a known concentration of the test compound onto the inoculated plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][10]
-
Stock Solution Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Caption: Experimental workflow for developing novel this compound derivatives.
Caption: Mechanism of action of this compound derivatives via inhibition of the folic acid synthesis pathway.
References
- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. archivemarketresearch.com [archivemarketresearch.com]
- 5. This compound Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Challenges for the Development of New Antimicrobials— Rethinking the Approaches - Treating Infectious Diseases in a Microbial World - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Sulfaguanidine and Sulfamethoxazole for Researchers
This guide provides a detailed comparative analysis of sulfaguanidine and sulfamethoxazole, two sulfonamide antibiotics. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies, and visual diagrams to elucidate key pathways and workflows.
Introduction and Overview
This compound and sulfamethoxazole are both sulfonamide antibiotics that function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), a critical step in the bacterial synthesis of folic acid.[1] Despite this shared mechanism, their clinical applications and pharmacokinetic profiles differ significantly, primarily due to variations in their gastrointestinal absorption. This compound, being poorly absorbed, acts locally within the gut and has been historically used for enteric infections like bacillary dysentery.[2][3] In contrast, sulfamethoxazole is well-absorbed systemically, leading to its use in a variety of infections, most commonly in combination with trimethoprim.[4][5]
Physicochemical Properties
The structural and chemical properties of a drug molecule are fundamental to its absorption, distribution, and overall efficacy. The key physicochemical properties of this compound and sulfamethoxazole are summarized below.
| Property | This compound | Sulfamethoxazole |
| Molecular Formula | C₇H₁₀N₄O₂S[3][6] | C₁₀H₁₁N₃O₃S[5][7] |
| Molecular Weight | 214.24 g/mol [3] | 253.3 g/mol [5] |
| Melting Point | 190–193 °C[3] | ~168 °C[4][7] |
| Water Solubility | Poor (~1.0 g/L at 25°C)[8][9] | Very Slightly Soluble (~0.28 g/L at 25°C)[1][4] |
| pKa (Acidic) | ~10.53[10] | ~5.7[4] |
| pKa (Basic) | ~7.72[10] | - |
| logP | -0.55[10] | 0.89[11] |
Pharmacodynamic Profile
Mechanism of Action
Both this compound and sulfamethoxazole are structural analogs of para-aminobenzoic acid (PABA). Bacteria that synthesize their own folic acid utilize PABA as a substrate for the enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, these sulfonamides block the conversion of PABA to dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are necessary for DNA, RNA, and protein synthesis. This inhibition results in a bacteriostatic effect, halting bacterial growth and replication.[1][12]
References
- 1. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hielscher.com [hielscher.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Sulfamethoxazole | 723-46-6 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | C7H10N4O2S | CID 5324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | 57-67-0 [chemicalbook.com]
- 9. This compound CAS#: 57-67-0 [m.chemicalbook.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. env.go.jp [env.go.jp]
- 12. apexbt.com [apexbt.com]
A Comparative Guide to the Validation of ELISA for Sulfaguanidine Residue Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating an Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of sulfaguanidine residues. The content herein is designed to assist in the objective assessment of assay performance against alternative methods, supported by experimental data and established regulatory guidelines.
Introduction to this compound and Residue Analysis
This compound is a sulfonamide antibiotic used in veterinary medicine to treat intestinal infections.[1][2] The potential for its residues to remain in food products of animal origin necessitates reliable and validated analytical methods to ensure food safety and compliance with regulatory limits.[3] While various analytical techniques exist, ELISA is often employed for screening large numbers of samples due to its high sensitivity and throughput.[4] However, robust validation is critical to ensure the reliability of the results. Alternative methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer higher specificity and are often used for confirmation.[5][6][7]
Principles of ELISA for this compound Detection
The most common format for detecting small molecules like this compound is the competitive ELISA. In this assay, this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-sulfaguanidine antibodies coated on a microplate.[8][9] The resulting signal is inversely proportional to the concentration of this compound in the sample.
Caption: Workflow of a competitive ELISA for this compound detection.
Experimental Protocols for ELISA Validation
A thorough validation process is essential to demonstrate that an analytical method is fit for its intended purpose.[10][11] Key validation parameters, guided by international standards like those from the European Union (Commission Decision 2002/657/EC), include specificity, sensitivity (LOD and LOQ), precision, accuracy, and linearity.[6][12]
3.1. Sample Preparation
-
Matrix: The choice of matrix (e.g., muscle, liver, milk, honey) is critical as it can affect assay performance.[1]
-
Extraction: A common procedure involves homogenizing the tissue sample and extracting this compound using an organic solvent mixture, such as ethyl acetate/methanol/acetonitrile.[6]
-
Clean-up: Solid-phase extraction (SPE) cartridges may be used to remove interfering substances from the extract before analysis.[6]
3.2. Key Validation Parameters
-
Specificity (Cross-Reactivity): The ability of the antibody to bind exclusively to this compound is assessed by testing its reactivity with structurally related sulfonamides.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[6]
-
Precision: Assessed as repeatability (intra-assay precision) and reproducibility (inter-assay precision), and is typically expressed as the coefficient of variation (CV%).[6]
-
Accuracy (Recovery): Determined by spiking blank matrix samples with known concentrations of this compound and measuring the percentage of the analyte that is recovered.[5]
-
Linearity and Range: The range of concentrations over which the assay is linear and provides accurate and precise results.[12]
Caption: Key parameters for analytical method validation.
Comparative Performance Data
This section compares the performance of a generic Sulfonamides ELISA kit with a confirmatory method, LC-MS/MS. The data is compiled from various sources and represents typical performance characteristics.
Table 1: Comparison of ELISA and LC-MS/MS for Sulfonamide Detection
| Parameter | Sulfonamides ELISA Kit | LC-MS/MS Method |
| Principle | Immunoassay (Antibody-Antigen Binding) | Chromatographic Separation & Mass Spectrometry |
| Specificity | Group-specific (detects multiple sulfonamides) | Highly specific for individual compounds |
| LOD (in tissue) | 2 - 50 ppb (depending on matrix and specific kit)[1][13] | 1.35 - 2.10 µg/kg (ppb)[7] |
| LOQ (in feed) | 41.3 - 89.9 µg/kg (ppb) (for a related HPLC method)[6] | Not explicitly stated, but quantifiable at low ppb levels |
| Recovery | 80.5% - 137.8%[14] | 75% - 94%[7] |
| Precision (CV%) | Intra-assay: < 15%, Inter-assay: < 20% (typical)[14] | Repeatability: 2.7–9.1%, Reproducibility: 5.9–14.9%[6] |
| Analysis Time | ~45 - 90 minutes per plate[1] | ~15 - 30 minutes per sample |
| Throughput | High (up to 96 samples per plate) | Lower (sequential analysis) |
| Use Case | Screening of large sample numbers | Confirmation of positive screening results |
Table 2: Cross-Reactivity of a Commercial Sulfonamides ELISA Kit
This table illustrates the specificity of an ELISA by showing its reactivity with various sulfonamide compounds. The cross-reactivity is typically calculated relative to the primary target analyte (e.g., sulfamethazine or sulfadiazine).
| Compound | Cross-Reactivity (%) |
| Sulfadiazine | 100 |
| Sulfamethazine | 125 |
| Sulfamerazine | 85 |
| Sulfamethoxazole | 60 |
| Sulfaquinoxaline | 45 |
| This compound | Variable (must be determined for each kit) |
| Trimethoprim | < 0.1 |
Note: Data is illustrative and will vary between different ELISA kits. It is crucial to consult the specific kit's datasheet.
Conclusion and Recommendations
The validation of an ELISA for this compound detection is a multi-faceted process requiring careful consideration of several performance parameters.
-
ELISA as a Screening Tool: ELISA methods are highly suitable for the rapid screening of a large volume of samples due to their high throughput and sensitivity.[4] Their broad-spectrum reactivity can be advantageous for detecting multiple sulfonamide residues simultaneously.
-
LC-MS/MS for Confirmation: Due to the potential for cross-reactivity in immunoassays, positive results from an ELISA screening should always be confirmed by a more specific and robust method like LC-MS/MS.[14][15][16] This confirmatory analysis provides unambiguous identification and quantification of the specific analyte.
-
Method Selection: The choice between ELISA and LC-MS/MS depends on the intended application. For routine monitoring and screening, ELISA is a cost-effective and efficient choice. For regulatory enforcement and confirmation of non-compliant samples, the specificity and accuracy of LC-MS/MS are indispensable.
Researchers and professionals must perform a thorough in-house validation of any chosen ELISA kit using their specific matrices to ensure the data generated is reliable, reproducible, and fit for its intended purpose, adhering to relevant regulatory guidelines.[12][17][18]
References
- 1. SAs (Sulfonamides) ELISA Kit - Elabscience® [elabscience.com]
- 2. This compound | ABIN3221885 [antibodies-online.com]
- 3. Gold Standard Diagnostics - Veterinary drug residues [goldstandarddiagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. mybiosource.com [mybiosource.com]
- 9. mybiosource.com [mybiosource.com]
- 10. emerypharma.com [emerypharma.com]
- 11. [PDF] ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 12. rr-americas.woah.org [rr-americas.woah.org]
- 13. SAs (Sulfonamides) ELISA Kit - Elabscience® [elabscience.com]
- 14. researchgate.net [researchgate.net]
- 15. asean.org [asean.org]
- 16. Identification in residue analysis based on liquid chromatography with tandem mass spectrometry: Experimental evidence to update performance criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Residues of veterinary medicinal products - Food Safety [food.ec.europa.eu]
- 18. Safety and residues: pharmaceuticals | European Medicines Agency (EMA) [ema.europa.eu]
Unveiling the Solid-State Landscape of Sulfaguanidine: A Comparative Guide to its Polymorphs
For researchers, scientists, and drug development professionals, understanding the polymorphic nature of an active pharmaceutical ingredient (API) is critical to ensuring product quality, stability, and therapeutic efficacy. This guide provides a comprehensive comparison of the known polymorphs of sulfaguanidine, a sulfonamide antibiotic. While direct comparative efficacy data remains a notable gap in the current scientific literature, this guide summarizes the existing knowledge on their stability and the experimental methods used for their characterization.
A recent comprehensive re-examination of this compound's solid-state behavior has identified a complex polymorphic landscape, including five anhydrous forms (AH-I, AH-II, AH-III, AH-IV, and AH-V) and two monohydrate forms (Hy1-I and Hy1-II).[1][2][3] This diversity in crystalline structure can significantly influence the physicochemical properties of the drug, such as solubility and dissolution rate, which in turn can impact its bioavailability.
Comparative Analysis of this compound Polymorphs
Currently, detailed quantitative data directly comparing the solubility, dissolution rates, and bioavailability of the different this compound polymorphs is not available in the public domain. However, the thermodynamic stability of several forms has been established, providing crucial insights into their potential behavior.
| Polymorph | Description | Thermodynamic Stability | Key Characteristics |
| AH-I | Anhydrate | Stable at higher temperatures.[1][2][3] | Exhibits remarkable kinetic stability at room temperature and greater stability against hydration compared to other anhydrates.[1][2][3] |
| AH-II | Anhydrate | The most thermodynamically stable polymorph at room and low temperatures.[1][2][3] | --- |
| AH-III | Anhydrate | Less stable than AH-I and AH-II. | --- |
| AH-IV | Anhydrate | Elusive form with a proposed structural model.[1][3] | --- |
| AH-V | Anhydrate | A novel, recently identified anhydrate form.[1][2][3] | Can be formed through the desolvation of certain solvates.[1][2][3] |
| Hy1-I | Monohydrate | A stable hydrate polymorph at room temperature.[1][2] | --- |
| Hy1-II | Monohydrate | Another identified monohydrate form.[1] | Shares a close structural resemblance to Hy1-I.[1] |
Note: The general principle in pharmaceutical sciences is that metastable polymorphs, being in a higher energy state, tend to exhibit higher solubility and faster dissolution rates compared to their more stable counterparts.[4][5] Therefore, it can be inferred that the less stable anhydrous forms of this compound might possess enhanced dissolution characteristics compared to the most stable form, AH-II. However, this remains to be experimentally verified.
Experimental Protocols for Polymorph Characterization
The identification and characterization of this compound polymorphs involve a variety of experimental techniques. The following are detailed methodologies adapted from recent studies.[1]
Polymorph Screening and Preparation
1. Solvent-Mediated Transformation (Slurry Crystallization):
-
Objective: To identify the most stable polymorph in a given solvent at a specific temperature.
-
Protocol:
-
Suspend an excess amount of the this compound solid in a selected solvent in a sealed vial.
-
Agitate the slurry at a constant temperature for an extended period (e.g., several days to weeks).
-
Periodically sample the solid phase and analyze it using techniques like Powder X-ray Diffraction (PXRD) to monitor for any polymorphic transformations.
-
The final solid form remaining is considered the most stable under those conditions.
-
2. Cooling Crystallization:
-
Objective: To induce crystallization and potentially isolate metastable polymorphs.
-
Protocol:
-
Dissolve this compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.
-
Slowly cool the solution at a controlled rate.
-
Collect the resulting crystals by filtration and dry them under appropriate conditions.
-
Characterize the crystalline form using PXRD and thermal analysis.
-
3. Desolvation:
-
Objective: To obtain anhydrous forms from solvated crystals.
-
Protocol:
-
Heat a solvated form of this compound at a controlled rate in a thermogravimetric analyzer (TGA) or a vacuum oven.
-
Monitor the weight loss to determine the temperature of desolvation.
-
Characterize the resulting solid using PXRD to identify the anhydrous polymorph formed.
-
Characterization Techniques
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To identify the crystalline form based on its unique diffraction pattern.
-
Methodology:
-
A small amount of the powdered sample is placed on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffractogram provides a unique "fingerprint" for each polymorph.
-
2. Thermal Analysis (DSC and TGA):
-
Purpose: To investigate the thermal properties of the polymorphs, such as melting point, phase transitions, and desolvation events.
-
Methodology:
-
Differential Scanning Calorimetry (DSC): A small amount of the sample is heated at a constant rate, and the difference in heat flow between the sample and a reference is measured. Endothermic and exothermic events, such as melting or crystallization, are detected.
-
Thermogravimetric Analysis (TGA): The mass of a sample is measured as a function of temperature as it is heated at a controlled rate. This is used to detect desolvation and decomposition events.
-
Experimental Workflow for Polymorph Comparison
The following diagram illustrates a typical workflow for the comparative analysis of this compound polymorphs.
Caption: Experimental workflow for the preparation, characterization, and efficacy evaluation of this compound polymorphs.
Future Outlook
The comprehensive identification of this compound's polymorphic landscape is a significant step forward. However, to fully understand the therapeutic implications of this polymorphism, further research is imperative. Future studies should focus on conducting head-to-head comparisons of the key polymorphs, particularly AH-I, AH-II, and the monohydrates, to quantify their solubility, dissolution kinetics, and ultimately, their in vivo bioavailability. Such data will be invaluable for the rational selection of the optimal polymorph for drug product development, ensuring consistent quality and therapeutic performance.
References
- 1. Comprehensive Insights into this compound in the Solid State: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive Insights into this compound in the Solid State: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Microbiological Assay for Sulfaguanidine Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a microbiological assay for determining the potency of sulfaguanidine. Due to the limited availability of a complete, published validation report for a this compound-specific microbiological assay, this document presents a representative guide. The experimental protocol is based on established agar diffusion methods for sulfonamides, and the quantitative validation data is illustrative of typical results obtained for antibiotic potency assays. This guide is intended to serve as a practical template for researchers and quality control analysts in the pharmaceutical industry.
Comparison of Validation Parameters
The validation of a microbiological assay for this compound potency is crucial to ensure the reliability, accuracy, and consistency of the results. The following table summarizes the key validation parameters and presents illustrative data that a typical validated assay should meet.
| Validation Parameter | Acceptance Criteria | Illustrative Results for this compound Assay |
| Linearity | Correlation Coefficient (r²) ≥ 0.98 | r² = 0.995 |
| Range | 50 - 150 µg/mL | |
| Accuracy | Mean Recovery: 90% - 110% | 98.5% |
| Precision | ||
| - Repeatability (Intra-assay) | Relative Standard Deviation (RSD) ≤ 5% | RSD = 2.1% |
| - Intermediate Precision (Inter-assay) | Relative Standard Deviation (RSD) ≤ 10% | RSD = 3.5% |
| Specificity | No interference from excipients or degradation products | No significant inhibition zones observed for placebo and stressed samples without this compound. |
| Robustness | Consistent results with minor variations in method parameters (e.g., incubation temperature ±2°C, agar pH ±0.2) | RSD < 10% for all tested variations. |
Experimental Protocol: Agar Diffusion Assay (Cylinder-Plate Method)
This protocol describes a cylinder-plate agar diffusion assay for determining the potency of this compound.
1. Materials and Reagents
-
This compound Reference Standard
-
Test Sample (this compound)
-
Test Microorganism: Escherichia coli (ATCC 25922)
-
Culture Media: Mueller-Hinton Agar (MHA), Tryptic Soy Broth (TSB)
-
Sterile Saline Solution (0.9% NaCl)
-
Sterile Cylinders (stainless steel, 6 mm internal diameter)
-
Petri Dishes (sterile, 100 mm)
-
Spectrophotometer
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in a suitable solvent (e.g., sterile distilled water with minimal heat) to obtain a concentration of 1 mg/mL.
-
Standard Working Solutions: Prepare a series of dilutions from the stock solution in sterile saline to obtain concentrations ranging from 50 µg/mL to 150 µg/mL (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Sample Stock Solution (1 mg/mL): Prepare a stock solution of the test sample in the same manner as the standard stock solution.
-
Sample Working Solutions: Dilute the sample stock solution to a theoretical concentration of 100 µg/mL.
3. Preparation of Inoculum
-
Inoculate a tube of TSB with E. coli from a stock culture.
-
Incubate at 35 ± 2°C for 18-24 hours.
-
Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
4. Assay Procedure
-
Prepare MHA according to the manufacturer's instructions and pour 20 mL into each sterile Petri dish. Allow the agar to solidify.
-
Inoculate the solidified MHA plates by evenly spreading 100 µL of the prepared E. coli inoculum over the surface.
-
Aseptically place six sterile cylinders on the surface of each inoculated agar plate.
-
Fill three alternate cylinders with the median concentration of the standard solution (100 µg/mL) and the other three cylinders with the sample solution (100 µg/mL).
-
For linearity assessment, use different plates for each concentration of the standard working solutions.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.
5. Calculation of Potency
-
Plot the logarithm of the standard concentrations against the mean diameter of the inhibition zones.
-
Determine the concentration of the sample solution from the standard curve.
-
Calculate the potency of the sample by comparing its concentration to the theoretical concentration.
Experimental Workflow
The following diagram illustrates the key steps in the validation of the microbiological assay for this compound potency.
Caption: Workflow for the validation of a microbiological assay for this compound potency.
A Head-to-Head Comparison of Sulfaguanidine and Other Enteric Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of sulfaguanidine with other key enteric antibiotics: rifaximin, neomycin, and metronidazole. The information is intended to support research, scientific inquiry, and drug development efforts in the field of gastrointestinal infectious diseases.
Executive Summary
This compound, a poorly absorbed sulfonamide, has historically been used for the treatment of enteric infections. Its mechanism of action, efficacy, and safety profile are contrasted here with those of other notable enteric antibiotics. Rifaximin, a minimally absorbed rifamycin derivative, exhibits broad-spectrum activity with a favorable safety profile. Neomycin, an aminoglycoside, offers broad-spectrum coverage but carries a risk of systemic toxicity if absorbed. Metronidazole is a nitroimidazole derivative primarily effective against anaerobic bacteria and certain protozoa. This guide synthesizes available in vitro and in vivo data to provide a comparative analysis of these agents.
Mechanism of Action
The antibacterial activity of these enteric antibiotics stems from distinct molecular mechanisms, which are visualized in the signaling pathway diagrams below.
This compound: As a sulfonamide, this compound competitively inhibits dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. This disruption of folate metabolism ultimately inhibits bacterial DNA synthesis and growth.
Rifaximin: Rifaximin binds to the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting bacterial RNA synthesis.[1][2] This action prevents the transcription of bacterial genes into messenger RNA, halting protein synthesis and leading to bacterial cell death.
Neomycin: Neomycin is an aminoglycoside that binds to the 30S ribosomal subunit of bacteria.[3][4][5] This binding interferes with the initiation complex of peptide formation, causes misreading of mRNA, and leads to the production of nonfunctional proteins, ultimately resulting in bacterial cell death.
Metronidazole: Metronidazole is a prodrug that requires reductive activation by anaerobic organisms.[6][7] Once activated, it forms cytotoxic nitroso radicals that disrupt the helical structure of bacterial DNA, leading to strand breakage and cell death.[6][7]
In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for the selected antibiotics against common enteric pathogens. Direct comparative studies evaluating all four antibiotics against the same panel of isolates are limited; therefore, the data presented is a compilation from various sources.
Table 1: MIC Values (µg/mL) for this compound and Comparator Antibiotics against Enteric Pathogens
| Organism | This compound (MIC) | Rifaximin (MIC90) | Neomycin (MIC50/MIC90) | Metronidazole (MIC) |
| Escherichia coli | - | 4 - 64[6] | 8/256[8] | - |
| Salmonella spp. | - | 4 - 64[6] | - | - |
| Shigella spp. | - | 4 - 64[6] | - | - |
| Campylobacter spp. | - | 4 - 64[6] | - | - |
| Clostridium difficile | - | 0.015[6] | - | ≤3.1[9] |
| Anaerobic Bacteria | - | - | - | ≤3.1[9] |
Experimental Protocols
Antibacterial Susceptibility Testing: Broth Microdilution Method
This section outlines a general protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Detailed Methodology:
-
Preparation of Antibiotic Dilutions:
-
A series of two-fold dilutions of the antibiotic is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
The final volume in each well is typically 100 µL.
-
-
Inoculum Preparation:
-
Several colonies of the test bacterium are suspended in a sterile saline solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
-
Inoculation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
-
Incubation:
-
The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
In Vivo Efficacy: Murine Model of Enteric Infection
Animal models are crucial for evaluating the in vivo efficacy of enteric antibiotics. The following is a generalized protocol for a mouse model of enteric infection.
Detailed Methodology:
-
Animal Model:
-
Specific pathogen-free mice (e.g., C57BL/6 or BALB/c) are commonly used.
-
-
Pre-treatment (Optional but common):
-
To facilitate colonization by the enteric pathogen, mice are often pre-treated with an antibiotic (e.g., streptomycin) in their drinking water to disrupt the normal gut microbiota.[2]
-
-
Infection:
-
Treatment:
-
Following infection, mice are treated with the test antibiotic (e.g., this compound) or a placebo control. The route of administration (e.g., oral gavage) and dosing regimen will vary depending on the study design.
-
-
Monitoring and Endpoints:
-
Clinical Signs: Mice are monitored daily for clinical signs of illness, including weight loss, diarrhea, and mortality.
-
Bacterial Load: At specific time points, fecal samples and tissues (e.g., cecum, liver, spleen) are collected to determine the bacterial burden (CFU/gram of tissue).
-
Histopathology: Intestinal tissues are collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation and tissue damage.
-
Comparative Efficacy and Clinical Data
Direct, head-to-head clinical trials comparing this compound with rifaximin, neomycin, and metronidazole for the treatment of specific enteric infections are scarce in contemporary literature. Much of the clinical data for this compound dates back to the mid-20th century, focusing on its use in bacillary dysentery.[10][11][12]
This compound: Historical studies reported this compound to be effective in reducing the duration of illness and bacterial shedding in patients with bacillary dysentery. However, these studies often lacked the rigorous design of modern clinical trials.
Rifaximin: Rifaximin has been extensively studied and is approved for the treatment of travelers' diarrhea caused by noninvasive strains of E. coli and for the reduction in risk of overt hepatic encephalopathy recurrence.[6] Clinical trials have demonstrated its efficacy and favorable safety profile, largely due to its minimal systemic absorption.
Neomycin: Neomycin has been used for the suppression of intestinal bacteria, particularly in the context of hepatic encephalopathy and as a preoperative bowel preparation. Its use is limited by the potential for nephrotoxicity and ototoxicity if significant systemic absorption occurs.
Metronidazole: Metronidazole is a first-line treatment for infections caused by anaerobic bacteria and is also effective against various protozoal pathogens. A study comparing rifaximin and metronidazole for the treatment of small intestinal bacterial overgrowth (SIBO) found that rifaximin had a significantly higher decontamination rate (63.4% vs. 43.7%) and a lower prevalence of adverse events.[13]
Conclusion
This compound represents an early enteric antibiotic with a mechanism centered on the inhibition of bacterial folate synthesis. While historically significant, its use has been largely superseded by newer agents with broader coverage, better-defined efficacy, and more favorable safety profiles. Rifaximin stands out for its broad-spectrum activity against key enteric pathogens, minimal systemic absorption, and strong clinical data in specific indications. Neomycin offers broad coverage but is hampered by potential systemic toxicities. Metronidazole remains a crucial agent for anaerobic and protozoal infections.
For researchers and drug development professionals, this comparison highlights the evolution of enteric antibiotic therapy and underscores the importance of targeted mechanisms of action and favorable pharmacokinetic profiles in the development of new treatments for gastrointestinal infections. Further research, including direct comparative in vitro and in vivo studies, would be beneficial to more precisely define the relative merits of these and other enteric antimicrobial agents.
References
- 1. A novel mouse model of Campylobacter jejuni enteropathy and diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Differential antibiosis predisposes mice to Campylobacter jejuni infection: Deeper insights into the impact of the gut microbiota composition in colonization resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound in the Treatment of Bacillary Dysentery | Semantic Scholar [semanticscholar.org]
- 9. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 11: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reflections on my studies of the effects of sulphonamide drugs in bacillary dysentery in Egypt, 1943-1944 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. THE USE OF this compound IN THE TREATMENT OF DYSENTERY CARRIERS | Semantic Scholar [semanticscholar.org]
- 13. europeanreview.org [europeanreview.org]
Assessing the Synergistic Potential of Sulfaguanidine in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of sulfaguanidine, a sulfonamide antibiotic, when used in combination with other drugs to achieve a synergistic antimicrobial effect. While the principle of synergy between sulfonamides and other drug classes is well-established, this guide also highlights the current landscape of available experimental data specifically for this compound.
Introduction to Synergy in Antimicrobial Therapy
The combination of two or more antimicrobial agents can result in an effect that is significantly greater than the sum of their individual effects. This phenomenon, known as synergy, is a cornerstone of effective antimicrobial therapy. Synergistic combinations can lead to enhanced efficacy, a broader spectrum of activity, and a reduced likelihood of the development of drug resistance.
This compound, like other sulfonamides, acts by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Folic acid is essential for the synthesis of nucleotides, and its disruption hampers bacterial growth and replication. The most well-documented synergistic partners for sulfonamides are inhibitors of dihydrofolate reductase (DHFR), such as trimethoprim. This combination results in a sequential blockade of the same metabolic pathway, leading to a potent bactericidal effect.[2][3]
Data Presentation: Synergistic Effects of Sulfonamides
Table 1: In Vitro Synergy Data for Sulfonamide-Trimethoprim Combinations against Escherichia coli
| Drug Combination | Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation | Reference |
| Sulfamethoxazole | E. coli | 16 | 4 | 0.5 | Synergy | Fictional Data for Illustrative Purposes |
| Trimethoprim | E. coli | 2 | 0.25 | Fictional Data for Illustrative Purposes | ||
| Sulfadiazine | E. coli | 32 | 8 | 0.5 | Synergy | Fictional Data for Illustrative Purposes |
| Trimethoprim | E. coli | 2 | 0.25 | Fictional Data for Illustrative Purposes |
Note: The data presented in this table is illustrative and based on the well-established synergy between sulfonamides and trimethoprim. Specific experimental data for this compound was not identified in the conducted literature search.
Experimental Protocols for Assessing Synergy
The synergistic interaction between antimicrobial agents is quantitatively assessed using several in vitro methods. The two most common and informative assays are the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.
Methodology:
-
Preparation of Drug Dilutions: Two drugs (e.g., this compound and Drug B) are prepared in a two-dimensional array in a 96-well microtiter plate. Serial dilutions of this compound are made along the y-axis, and serial dilutions of Drug B are made along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: The test microorganism is cultured to a standardized density (typically 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index < 4
-
Antagonism: FIC Index ≥ 4
-
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time, assessing the rate of bacterial killing.
Methodology:
-
Preparation of Cultures: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Drug Exposure: The bacterial culture is exposed to the drugs alone and in combination at specific concentrations (often based on their MICs). A growth control (no drug) is also included.
-
Sampling and Viable Counts: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Plating and Incubation: Serial dilutions of the samples are plated on agar plates, which are then incubated.
-
Colony Counting: The number of colony-forming units (CFU/mL) is determined for each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Additive: A < 2 log10 but > 1 log10 decrease in CFU/mL.
-
Indifference: A < 1 log10 increase or decrease in CFU/mL.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
-
Visualizing the Mechanism and Workflow
To better understand the principles and processes involved in assessing the synergistic effects of this compound, the following diagrams are provided.
Caption: Mechanism of synergistic action of this compound and a DHFR inhibitor.
Caption: General experimental workflow for assessing drug synergy.
Conclusion
The synergistic combination of sulfonamides with DHFR inhibitors represents a classic and effective strategy in antimicrobial chemotherapy. While this compound is a member of the sulfonamide class and is anticipated to exhibit similar synergistic properties, there is a notable lack of specific in vitro quantitative data in the published literature to definitively characterize its synergistic interactions with other drugs. Further research, including checkerboard and time-kill assays specifically investigating this compound combinations, is warranted to provide the necessary experimental data to guide its potential use in synergistic antimicrobial therapies. Such studies would be invaluable for drug development professionals seeking to explore novel combination therapies to combat bacterial infections.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Combined antibacterial action in vitro of trimethoprim and sulphonamides. The in vitro nature of synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergy between sulphonamide and trimethoprim in the presence of pus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Sulfaguanidine Pharmacokinetics Across Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of sulfaguanidine in different animal models. This compound is a poorly absorbed sulfonamide antibiotic primarily used for the treatment of enteric infections.[1] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for dose determination and ensuring efficacy and safety in veterinary medicine.
While comprehensive comparative data across multiple species is limited, this guide summarizes the available experimental findings, with a primary focus on rat models where the most complete data sets are available.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been most thoroughly characterized in rats, revealing significant differences between neonatal and adult animals. Below is a summary of these findings.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Dose
| Parameter | Neonatal Rats | Adult Rats |
| Dose (Oral) | 2.5 mg/kg | 2.5 mg/kg |
| Cmax (Maximum Concentration) | 3.56 µg/mL | 0.41 µg/mL |
| Tmax (Time to Maximum Concentration) | 1.50 h | 1.67 h |
| AUC0-∞ (Area Under the Curve) | 20.46 µg·h/mL | 8.18 µg·h/mL |
| Absolute Bioavailability | 57.86% | 12.76% |
| CLt (Total Body Clearance) | 0.14 L/h/kg | 0.29 L/h/kg |
| Vdss (Volume of Distribution at Steady State) | 0.59 L/kg | 0.65 L/kg |
Data sourced from MedchemExpress.com and based on a study by Mizuno et al., 1986.[1][2]
The data clearly indicates that this compound is more efficiently absorbed in neonatal rats, resulting in a significantly higher maximum plasma concentration and overall drug exposure (AUC) compared to adult rats.[1][2] The absolute bioavailability in neonatal rats is approximately five times higher than in adults.[1][2]
Data in Other Animal Models
Extensive searches for the specific pharmacokinetic parameters of this compound in other common laboratory animal models such as rabbits, poultry (chickens, turkeys), and swine (pigs) did not yield comprehensive datasets comparable to that available for rats. Much of the available literature for these species focuses on other sulfonamides like sulfadiazine, sulfamethazine, and sulfaquinoxaline. While these compounds belong to the same class of antibiotics, their pharmacokinetic profiles can differ significantly. Therefore, direct extrapolation of their data to predict the behavior of this compound would be inappropriate.
The limited absorption of this compound is a key characteristic that makes it effective for treating gastrointestinal infections, as the drug remains concentrated in the gut.
Experimental Protocols
The following section details a generalized methodology for a comparative pharmacokinetic study of this compound, based on common practices in the field.
Animals and Housing: Healthy, adult male and female animals of the selected species (e.g., Sprague-Dawley rats) are used. Animals are housed in controlled conditions with a standard diet and water ad libitum. For studies involving oral administration, animals are typically fasted overnight prior to dosing.
Drug Administration: this compound is administered orally (p.o.) or intravenously (i.v.). For oral administration, the drug is typically dissolved or suspended in a suitable vehicle and administered via gavage. For intravenous administration, the drug is dissolved in a sterile solution and injected into a suitable vein (e.g., the tail vein in rats).
Blood Sampling: Blood samples are collected at predetermined time points after drug administration. For rats, blood is often collected from the jugular vein via an indwelling cannula to allow for serial sampling from the same animal. Samples are collected into heparinized tubes and centrifuged to obtain plasma, which is then stored at -20°C or lower until analysis.
Analytical Method: The concentration of this compound in plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). The method should be validated for linearity, precision, accuracy, and specificity in the biological matrix being tested.
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of this compound.
Caption: Experimental workflow for a comparative pharmacokinetic study of this compound.
Signaling Pathways and Logical Relationships
The primary mechanism of action for sulfonamides like this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This pathway is not directly related to the pharmacokinetic profile of the drug within the animal model but is fundamental to its antimicrobial effect.
Caption: this compound's mechanism of action via inhibition of the bacterial folic acid synthesis pathway.
References
Validating the Specificity of a Sulfaguanidine-Targeted Molecular Probe: A Comparative Guide
For researchers and drug development professionals, the validation of a molecular probe's specificity is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of a sulfaguanidine-targeted molecular probe with a key alternative, the pterin-based probe, both of which are designed to interact with dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.[1][2][3][4] This guide presents supporting experimental data, detailed protocols for validation assays, and visual workflows to facilitate a thorough understanding of the principles and practices of probe specificity validation.
Introduction to Dihydropteroate Synthase and Molecular Probes
Dihydropteroate synthase (DHPS) is a well-established target for antimicrobial agents as it is essential for bacterial survival and is absent in mammals.[4][5] Sulfonamides, including this compound, act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA).[6] Molecular probes targeting DHPS are invaluable tools for studying its function, screening for new inhibitors, and developing novel diagnostic agents. The specificity of such a probe is its ability to bind to the intended target (DHPS) with high affinity while exhibiting minimal interaction with other molecules, particularly structurally related enzymes or other sulfonamides.
Comparative Analysis of DHPS-Targeted Probes
The two primary classes of molecular probes targeting DHPS are those based on the sulfonamide scaffold, like a this compound probe, and those utilizing a pterin-based structure.[1][2][3] The key distinction lies in their binding site on the DHPS enzyme. This compound probes target the pABA-binding pocket, whereas pterin-based probes bind to the highly conserved pterin-binding sub-site.[1][3] This difference in binding modality has significant implications for specificity and the potential for overcoming drug resistance.
Data Presentation: A Head-to-Head Comparison
| Parameter | This compound-Targeted Probe (Hypothetical) | Pterin-Based Fluorescent Probe | Rationale & References |
| Target Binding Site | pABA-binding pocket | Pterin-binding sub-site | The fundamental difference in the design of the two probe types.[1][3] |
| Binding Affinity (Ki/Kd) | Micromolar (µM) range (estimated) | Nanomolar (nM) to low micromolar (µM) range | Pterin-based inhibitors have been shown to have high affinity. Ki values for sulfonamides like sulfadiazine are in the µM range.[7] |
| Specificity for DHPS | Moderate to High | High | The pterin-binding site is more highly conserved across bacterial species than the pABA site, suggesting higher specificity for pterin-based probes.[3] |
| Cross-Reactivity | Potential for cross-reactivity with other sulfonamide-binding proteins and DHPS isoforms with mutations in the pABA site. | Lower potential for cross-reactivity with sulfonamide-resistant DHPS mutants. May show affinity for other pterin-binding proteins. | Mutations conferring sulfonamide resistance are often located in the pABA binding site.[3] |
| Resistance Profile | Susceptible to resistance mechanisms involving mutations in the pABA binding pocket. | May bypass common sulfonamide resistance mechanisms. | By targeting a different and more conserved site, pterin-based probes can be effective against sulfonamide-resistant strains.[3] |
| Assay Readout | Dependent on the reporter tag (e.g., fluorescence, radioactivity) | Often inherently fluorescent, allowing for direct detection in fluorescence polarization assays. | Pterin-based probes are frequently designed with intrinsic fluorescence for ease of use in high-throughput screening.[1][2] |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of a this compound-targeted molecular probe, a series of experiments should be conducted. The following are detailed protocols for key assays.
In Vitro DHPS Inhibition Assay
This assay determines the functional consequence of the probe binding to DHPS by measuring the inhibition of its enzymatic activity.
Principle: The activity of DHPS is measured by quantifying the incorporation of radiolabeled pABA into dihydropteroate. The ability of the this compound probe to inhibit this reaction is assessed by measuring the decrease in product formation.
Materials:
-
Purified recombinant DHPS enzyme
-
[³H]-p-aminobenzoic acid ([³H]PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
Tris-HCl buffer (pH 8.2)
-
MgCl₂
-
Dithiothreitol (DTT)
-
This compound-targeted probe
-
Scintillation cocktail and scintillation counter
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and DTT.
-
Add a constant concentration of DHPP and [³H]PABA to the reaction mixture.
-
Add varying concentrations of the this compound-targeted probe to the reaction tubes. Include a no-probe control (100% activity) and a no-enzyme control (background).
-
Initiate the reaction by adding a defined amount of purified DHPS enzyme.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Separate the radiolabeled dihydropteroate product from the unreacted [³H]PABA using a suitable method (e.g., charcoal adsorption or thin-layer chromatography).
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the percentage of inhibition for each probe concentration and determine the IC₅₀ value (the concentration of the probe that inhibits 50% of the enzyme activity).
Competitive Binding Assay for Ki Determination
This assay quantifies the binding affinity (Ki) of the this compound probe for DHPS by measuring its ability to displace a known radiolabeled ligand.
Principle: A radiolabeled sulfonamide with known affinity for DHPS is incubated with the enzyme in the presence of increasing concentrations of the unlabeled this compound probe. The displacement of the radioligand is measured, and the Ki of the this compound probe is calculated using the Cheng-Prusoff equation.
Materials:
-
Purified recombinant DHPS enzyme
-
Radiolabeled sulfonamide (e.g., [³H]sulfamethoxazole)
-
This compound-targeted probe (unlabeled)
-
Binding buffer (e.g., Tris-HCl with appropriate additives)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
In a series of tubes, add a fixed concentration of purified DHPS enzyme and the radiolabeled sulfonamide.
-
Add increasing concentrations of the unlabeled this compound probe to the tubes. Include a control with no unlabeled probe (total binding) and a control with a high concentration of a known DHPS inhibitor to determine non-specific binding.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The enzyme and any bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Plot the amount of bound radioligand as a function of the unlabeled this compound probe concentration.
-
Determine the IC₅₀ value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cross-Reactivity and Selectivity Profiling
To establish the specificity of the this compound probe, it is crucial to assess its binding to other related sulfonamides and its selectivity for DHPS over other enzymes in the folate biosynthesis pathway.
Cross-Reactivity with Other Sulfonamides:
-
Perform the competitive binding assay as described above, but use other unlabeled sulfonamides (e.g., sulfamethoxazole, sulfadiazine, sulfathiazole) as competitors instead of the this compound probe.
-
Compare the Ki values obtained for each sulfonamide. A significantly lower Ki for the this compound probe indicates its higher affinity for DHPS compared to the other tested sulfonamides.
Selectivity Against Other Folate Pathway Enzymes:
-
Perform enzyme inhibition assays using other purified enzymes from the folate biosynthesis pathway, such as dihydrofolate reductase (DHFR) or GTP cyclohydrolase I.
-
Use the this compound probe as the potential inhibitor in these assays.
-
A significantly higher IC₅₀ value for these enzymes compared to DHPS demonstrates the probe's selectivity for its intended target.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the underlying signaling pathway.
Caption: Experimental workflows for DHPS inhibition and competitive binding assays.
Caption: Bacterial folate biosynthesis pathway and points of inhibition.
Caption: Logical relationships in validating probe specificity.
Conclusion
Validating the specificity of a this compound-targeted molecular probe is a critical step in ensuring the reliability of research findings. This guide provides a framework for this validation process by comparing it with a leading alternative, the pterin-based probe. While direct comparative data for a this compound-specific probe is an area for future research, the provided experimental protocols and data from structurally similar compounds offer a robust starting point for any validation study. By employing a combination of in vitro inhibition assays, competitive binding studies, and comprehensive cross-reactivity and selectivity profiling, researchers can confidently establish the specificity of their this compound-targeted probe and its suitability for their intended application in drug discovery and chemical biology.
References
- 1. Development of a Pterin-based Fluorescent Probe for Screening Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a pterin-based fluorescent probe for screening dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Sulfaguanidine
For immediate release: A comprehensive guide for the proper disposal of sulfaguanidine, a sulfonamide antibiotic, providing essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental protection.
This compound is classified as a hazardous chemical waste and must be handled with stringent safety protocols. Improper disposal can lead to environmental contamination and potential health risks. This document outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved dust respirator is necessary when handling the powder form to avoid inhalation.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
In the event of a spill, the area should be evacuated and ventilated. For minor spills, use dry clean-up procedures to avoid generating dust. For major spills, alert the appropriate institutional safety office.[1]
Disposal Operational Plan
In-laboratory chemical treatment or neutralization of this compound is not recommended . The standard and required procedure is to dispose of this compound as hazardous chemical waste through a licensed environmental waste management service.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly label all containers with "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Accumulation:
-
Collect all solid this compound waste, including contaminated PPE and spill cleanup materials, in a designated, sealed, and properly labeled hazardous waste container.
-
The container must be in good condition and compatible with the chemical. The original product container is often a suitable choice.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[2]
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional and regulatory requirements for waste manifest and transportation.
-
-
Regulatory Compliance:
-
All disposal activities must be in strict accordance with local, state, and federal regulations.[1]
-
Environmental Hazard Data
This compound is recognized as having high persistence in water and soil and is very toxic to aquatic life with long-lasting effects.[1][3] The following table summarizes key ecotoxicity data.
| Organism | Endpoint | Value | Reference |
| Daphnia magna (Water flea) | EC50 (48-hour) | 3.86 mg/L | [3][4] |
| Hyalella azteca (Amphipod) | LC50 (4-week) | 0.90 µM | [5] |
Experimental Protocols
As in-lab chemical degradation is not the recommended disposal method, this section details the protocol for preparing this compound waste for professional disposal.
Protocol for Packaging this compound Waste:
-
Objective: To safely contain and label this compound waste for disposal by a licensed waste management facility.
-
Materials:
-
Designated hazardous waste container (sealable, compatible material)
-
Hazardous waste labels
-
Personal Protective Equipment (as listed above)
-
Waste this compound (solid or in solution)
-
Contaminated materials (e.g., weigh boats, gloves, wipes)
-
-
Procedure:
-
Don all required PPE.
-
Carefully place all solid this compound waste and contaminated materials directly into the designated hazardous waste container.
-
If disposing of a this compound solution, ensure the container is compatible and will not leak.
-
Securely seal the container.
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of accumulation
-
The specific hazards (e.g., Irritant, Environmental Hazard)
-
-
Store the container in the designated satellite accumulation area.
-
Record the container in the laboratory's waste log.
-
Initiate the waste pickup request through the institutional EHS portal or by contacting the approved waste vendor.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The toxicity of sulfamethazine to Daphnia magna and its additivity to other veterinary sulfonamides and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of four sulfonamide antibiotics to the freshwater amphipod Hyalella azteca - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling Sulfaguanidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Sulfaguanidine, a sulfonamide antimicrobial agent. Adherence to these procedures is critical to minimize exposure risks and ensure compliant disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Additional Guidance |
| Eye and Face Protection | Goggles or safety glasses with side shields meeting EN 166 or OSHA 29 CFR 1910.133 standards.[1][2] | A face shield may be required for operations with a high risk of splashing. |
| Hand Protection | Chemical-resistant protective gloves. | The specific glove material should be selected based on the solvent being used, if any. |
| Skin and Body Protection | Laboratory coat. For larger quantities (over 1 kilogram) or when there is a risk of significant dust exposure, a disposable coverall of low permeability is recommended.[1] | Coveralls should be buttoned at the collar and cuffs.[1] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[2][4] If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved dust respirator should be used.[1][2] | For large-scale operations, an air-supplied full-body suit may be necessary.[1] |
Operational Plans for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedures:
-
Preparation :
-
Handling and Use :
-
Spill Management :
-
Minor Spills : Clean up spills immediately.[1] Use dry clean-up procedures and avoid generating dust.[1] Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]
-
Major Spills : Evacuate the area and move upwind.[1] Alert the appropriate emergency response team.[1] Wear full-body protective clothing and a breathing apparatus.[1] Prevent spillage from entering drains or watercourses.[1]
-
-
Decontamination :
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination.
-
Waste Classification : this compound waste is classified as hazardous.[1][2]
-
Disposal Method : All waste must be handled in accordance with local, state, and federal regulations.[1] Disposal options may include:
-
Container Disposal : Decontaminate empty containers.[1] Dispose of the container as hazardous or special waste.[2] Observe all label safeguards until the containers are cleaned or destroyed.[1]
-
Environmental Precautions : Do not allow wash water from cleaning or process equipment to enter drains.[1] It may be necessary to collect all wash water for treatment before disposal.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
